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  • Product: 3-Chloro-4-hydroxybenzenesulfonamide
  • CAS: 25319-97-5

Core Science & Biosynthesis

Foundational

Foreword: The Imperative of Atomic Resolution in Modern Drug Discovery

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-4-hydroxybenzenesulfonamide In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-4-hydroxybenzenesulfonamide

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which rational drug design and property optimization are built. For active pharmaceutical ingredients (APIs), the precise arrangement of atoms dictates everything from solubility and bioavailability to receptor binding affinity and polymorphism. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing irrefutable, high-resolution data on molecular geometry and intermolecular interactions.[1][2]

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 3-Chloro-4-hydroxybenzenesulfonamide (C₆H₆ClNO₃S).[3] As a sulfonamide, this compound belongs to a class of molecules renowned for their therapeutic applications and complex hydrogen bonding behaviors.[4][5] Understanding its crystal packing is crucial for predicting its physicochemical properties. We will proceed from the foundational step of crystal growth through data collection, structure solution, and detailed analysis, explaining not just the "how" but the critical "why" behind each experimental choice.

Part 1: The Genesis of Analysis - Cultivating a Perfect Single Crystal

The quality of a crystal structure is fundamentally limited by the quality of the crystal itself. The primary objective is to grow a single, well-ordered crystal, typically 0.1 to 0.2 mm in size, free from defects and twinning.[6] This process is often considered an art, but it is governed by the principles of thermodynamics and kinetics.

Pre-Crystallization: The Mandate for Purity

Before any crystallization attempt, the purity of 3-Chloro-4-hydroxybenzenesulfonamide must be ≥98%. Impurities can inhibit nucleation, be incorporated into the crystal lattice leading to disorder, or prevent crystal growth altogether. Techniques such as recrystallization or column chromatography are standard prerequisites.

Solvent Selection: A Rational Approach

The choice of solvent is the most critical parameter in crystallization.[7] An ideal solvent system is one in which the compound is sparingly soluble. This allows for the slow, controlled transition from a supersaturated solution to a highly ordered solid state.

Protocol for Solubility Screening:

  • Dispense: Place ~5 mg of the compound into several small vials.

  • Test Solvents: Add a range of solvents (0.2 mL) with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Observe: Systematically classify the solubility at room temperature:

    • Insoluble: No visible dissolution.

    • Sparingly Soluble: Partial dissolution. (These are excellent candidates).

    • Soluble: Complete dissolution. (These may be used as the primary solvent in a binary system).

  • Heat & Cool: For vials where the compound was sparingly soluble or insoluble, gently heat to encourage dissolution, then allow to cool to room temperature. The formation of precipitate or microcrystals upon cooling is a strong indicator of a promising system.

Crystallization Methodologies: Controlling Supersaturation

Crystallization is the process of carefully inducing and controlling supersaturation to favor the growth of a few large crystals over the rapid precipitation of many small ones.[7]

Method 1: Slow Evaporation This is the simplest method, suitable when the compound is sparingly soluble in a relatively volatile solvent.[7]

  • Protocol:

    • Prepare a nearly saturated solution of the compound.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few small pinholes. This restricts the rate of evaporation.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

Method 2: Vapor Diffusion (Liquid-Vapor) This is a highly controlled and widely successful technique, particularly using a binary solvent system.[8]

  • Causality: A solution of the compound in a primary solvent (Solvent 1) is exposed to the vapor of an "anti-solvent" (Solvent 2). The compound must be soluble in Solvent 1 and insoluble in Solvent 2, and the two solvents must be miscible. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and gradually inducing crystallization.

  • Protocol:

    • Prepare a concentrated solution of 3-Chloro-4-hydroxybenzenesulfonamide in a small, open inner vial (e.g., 0.5 mL).

    • Place this inner vial inside a larger, sealable outer jar or beaker.

    • Add a larger volume (e.g., 2-3 mL) of the anti-solvent to the outer jar, ensuring the level is below the top of the inner vial.

    • Seal the outer jar tightly and store it in a stable environment. Crystals should form in the inner vial over several days.

Parameter Rationale
Vial Cleanliness Dust and scratches provide nucleation sites, leading to a shower of microcrystals instead of a few large ones.
Vibration Control Mechanical shock can induce rapid, uncontrolled nucleation.
Temperature Stability Fluctuations in temperature alter solubility, which can disrupt steady crystal growth.

Part 2: Interrogating the Crystal - X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern. This pattern is a unique fingerprint of the crystal's internal lattice structure.[9]

Crystal Mounting and Cryo-Cooling
  • Rationale: Data is typically collected at low temperatures (around 100 K). Cryogenic cooling significantly reduces atomic thermal vibrations, leading to sharper diffraction spots at higher angles (higher resolution) and minimizes radiation damage to the crystal from the high-intensity X-ray beam.[10]

  • Protocol:

    • Select a well-formed crystal under a microscope.

    • Using a micromanipulator, carefully pick up the crystal with a cryo-loop, which is a small nylon loop attached to a pin. A small amount of cryoprotectant oil (e.g., Paratone-N) is used to adhere the crystal to the loop.

    • Instantly plunge the mounted crystal into a stream of cold nitrogen gas (100 K) on the diffractometer, a process known as "flash cooling."

The Data Collection Workflow

The goal of data collection is to measure the intensity and position of as many unique reflections as possible, ensuring completeness and high resolution.[11]

G cluster_prep Crystal Preparation cluster_data Data Collection Crystal Select High-Quality Single Crystal Mount Mount on Cryo-Loop Crystal->Mount FlashCool Flash Cool to 100 K Mount->FlashCool Center Center Crystal in X-ray Beam FlashCool->Center Screen Screen for Diffraction Quality & Unit Cell Center->Screen Strategy Optimize Data Collection Strategy Screen->Strategy Collect Execute Full Data Collection Strategy->Collect RawData Raw Diffraction Images Collect->RawData caption Fig 1. Experimental workflow from crystal mounting to raw data acquisition. G Data Reflection File (h, k, l, Intensity) Solve Structure Solution (e.g., SHELXT) Data->Solve Map Initial Electron Density Map Solve->Map Model Build Initial Molecular Model Map->Model Refine Least-Squares Refinement (e.g., SHELXL) Model->Refine Check Model Complete & Converged? Refine->Check Check->Refine No Final Final Crystal Structure (CIF) Check->Final Yes caption Fig 2. The iterative cycle of crystallographic structure solution and refinement.

Caption: Fig 2. The iterative cycle of crystallographic structure solution and refinement.

Protocol for Structure Solution and Refinement:

  • Solution: A program like SHELXT is used. It analyzes the statistical distribution of intensities to derive initial phase estimates, producing an electron density map that reveals the positions of most non-hydrogen atoms. [12]2. Model Building: The initial atomic positions are fitted to the known chemical formula of 3-Chloro-4-hydroxybenzenesulfonamide.

  • Refinement: This is an iterative process using a program like SHELXL. [12]The atomic positions and their thermal displacement parameters are adjusted to minimize the difference between the observed structure factor amplitudes (from the data) and the calculated ones (from the model).

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," as they scatter X-rays too weakly to be located directly from the electron density map.

  • Convergence: Refinement is complete when key metrics stabilize. The primary indicators of a good model are the R1 value (ideally < 5%) and the Goodness-of-Fit (GooF), which should be close to 1.0.

Part 4: The Anatomy of a Crystal - Structural Analysis and Interpretation

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Molecular Geometry and Conformation

The first step is to validate the molecular structure itself. Bond lengths, angles, and torsion angles are examined to ensure they are chemically sensible and conform to expected values.

Table 1: Hypothetical Crystallographic Data for 3-Chloro-4-hydroxybenzenesulfonamide (Note: As the definitive structure is not publicly available, these are representative values for demonstration.)

ParameterValue
Chemical FormulaC₆H₆ClNO₃S
Formula Weight207.64
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)12.345
c (Å)9.876
β (°)105.3
Volume (ų)1001.2
Z (molecules/cell)4
Temperature (K)100
Wavelength (Å)0.71073 (Mo Kα)
Reflections Collected8150
Unique Reflections2300
R1 [I > 2σ(I)]0.035
wR2 (all data)0.089
Goodness-of-Fit1.05
Supramolecular Architecture: The Hydrogen Bond Network

For sulfonamides, understanding the crystal packing is synonymous with understanding the hydrogen bonding. The molecule has three key hydrogen bond donors (the -OH and -NH₂) and multiple acceptors (the two sulfonyl oxygens and the hydroxyl oxygen). These interactions direct the self-assembly of the molecules into a stable, three-dimensional lattice. [13][14] Expected Interactions:

  • Sulfonamide N-H···O=S: A very common and robust interaction in sulfonamides, often forming chains or dimers. [4][15]The amino protons will show a strong preference for bonding to the sulfonyl oxygens. [4]* Hydroxyl O-H···O=S or O-H···O(H): The phenolic hydroxyl group is a strong hydrogen bond donor and can interact with either a sulfonyl oxygen or the hydroxyl oxygen of a neighboring molecule.

  • Other Interactions: Weaker C-H···O and C-H···Cl interactions, as well as potential π-π stacking between aromatic rings, also contribute to the overall stability of the crystal lattice. [15]

G mol1 3-Chloro-4-hydroxybenzenesulfonamide N-H O-H S(=O)₂ mol2 3-Chloro-4-hydroxybenzenesulfonamide N-H O-H S(=O)₂ mol1:nh2->mol2:so2 N-H···O=S mol3 3-Chloro-4-hydroxybenzenesulfonamide N-H O-H S(=O)₂ mol2:oh->mol3:so2 O-H···O=S caption Fig 3. Diagram of potential primary hydrogen bonding motifs.

Caption: Fig 3. Diagram of potential primary hydrogen bonding motifs.

Database Deposition

A crucial final step in the scientific process is to deposit the finalized CIF with a public crystallographic database, such as the Cambridge Structural Database (CSD). [16]This ensures the data is preserved, validated, and made available to the global scientific community.

Conclusion

The crystal structure analysis of 3-Chloro-4-hydroxybenzenesulfonamide is a multi-stage process that demands precision at every step, from the meticulous growth of a single crystal to the rigorous refinement of the final atomic model. The resulting structure provides not only a definitive confirmation of the molecule's covalent framework but also invaluable insights into the non-covalent forces, particularly hydrogen bonds, that govern its solid-state properties. This atomic-level understanding is indispensable for researchers in drug development seeking to correlate structure with function and to engineer crystalline materials with desired characteristics.

References

  • Metherall, J., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Minor, W., et al. (n.d.).
  • Carleton College (2007). Single-crystal X-ray Diffraction. SERC.
  • (n.d.). Crystallization of small molecules. [Source institution not specified].
  • Royal Society of Chemistry (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • ACS Publications (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. [Source institution not specified].
  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.
  • (n.d.). Single crystal X-ray diffraction analysis. [Source institution not specified].
  • (2025). Hydrogen bonding in sulfonamides.
  • Creative BioMart (n.d.). X-ray Crystallography.
  • Fiveable (2025). Data collection and reduction. Crystallography Class Notes.
  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077.
  • Rigaku (n.d.). Single crystal X-ray diffraction. Rigaku.
  • (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Source institution not specified].
  • PubChemLite (n.d.). 3-chloro-4-hydroxybenzene-1-sulfonamide (C6H6ClNO3S). PubChemLite.
  • D'Ascenzio, M., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). PMC.
  • Perlovich, G. L., et al. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.
  • CCDC (n.d.). Search - Access Structures. CCDC.

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 3-Chloro-4-hydroxybenzenesulfonamide Interactions

Abstract This guide provides a comprehensive, technically-focused protocol for investigating the molecular interactions of 3-Chloro-4-hydroxybenzenesulfonamide using a suite of powerful in silico modeling techniques. Des...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-focused protocol for investigating the molecular interactions of 3-Chloro-4-hydroxybenzenesulfonamide using a suite of powerful in silico modeling techniques. Designed for researchers in drug discovery and computational biology, this document eschews a rigid template in favor of a logically structured workflow that mirrors a real-world research process. We begin with target identification, leveraging the well-established role of the sulfonamide moiety as a potent zinc-binding group, and select human Carbonic Anhydrase II as a high-priority exemplar target. The guide then provides a rigorous, step-by-step methodology covering ligand and protein preparation, molecular docking to predict binding poses, and all-atom molecular dynamics simulations to assess the stability and dynamics of the protein-ligand complex. We conclude with advanced analyses, including binding free energy calculations, to provide a quantitative and mechanistic understanding of the compound's interactions. Each step is grounded in established scientific principles, with justifications for methodological choices and citations to authoritative literature, ensuring a self-validating and reproducible workflow.

Introduction: The Rationale for an In Silico Approach

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical properties.[1][2][3] A primary characteristic is the ability of the primary sulfonamide group to act as a potent zinc-binding pharmacophore, making it a privileged scaffold for inhibitors of metalloenzymes.[4] One of the most studied targets for sulfonamides is the carbonic anhydrase (CA) family of enzymes, which play critical roles in physiological processes ranging from pH regulation to respiration.[5][6] The specific compound of interest, 3-Chloro-4-hydroxybenzenesulfonamide, while not extensively characterized in public literature, contains this key functional group.

In silico modeling provides a powerful, resource-efficient paradigm to predict and analyze the molecular interactions of novel or uncharacterized compounds.[1] By simulating the physical forces that govern molecular recognition, we can generate hypotheses about binding modes, predict binding affinities, and understand the dynamic nature of these interactions at an atomic level. This guide will use Human Carbonic Anhydrase II (hCA II), a well-characterized and structurally resolved enzyme, as the target to demonstrate a complete computational workflow.[5][7] This workflow is designed to be both robust and adaptable for investigating other potential targets.

The core workflow is a multi-stage process that builds in complexity and detail, ensuring that each step informs the next.

G cluster_prep 1. System Preparation cluster_dock 2. Binding Pose Prediction cluster_md 3. Dynamic Stability & Energetics cluster_interpret 4. Interpretation A Target Identification (hCA II) C Receptor Preparation (PDB: 3K34) A->C B Ligand Preparation (3-Chloro-4-hydroxybenzenesulfonamide) D Molecular Docking (AutoDock Vina) B->D C->D E System Setup for MD (GROMACS) D->E F Molecular Dynamics Simulation E->F G Trajectory Analysis F->G H Binding Free Energy (MM/PBSA) G->H I Mechanistic Insights & Hypothesis Generation H->I

Figure 1: Overall In Silico Workflow. A multi-stage process from preparation to interpretation.

PART 1: System Preparation - The Foundation of Accuracy

The quality of any simulation is dictated by the quality of the starting materials. This section details the meticulous preparation of both the protein receptor and the small molecule ligand.

Target Identification and Structure Retrieval

Given the sulfonamide moiety, carbonic anhydrases are a logical and high-priority target class.[4][8][9] We will use Human Carbonic Anhydrase II (hCA II) for this guide. It is a well-studied isoform with numerous high-resolution crystal structures available.

Protocol: Receptor Structure Retrieval

  • Navigate to the RCSB Protein Data Bank (PDB).[5]

  • Search for a high-resolution (ideally < 2.0 Å) crystal structure of human CA II complexed with a simple sulfonamide inhibitor. This provides a validated binding pocket. For this guide, we select PDB ID: 3K34 , which is hCA II in complex with a sulfonamide inhibitor at 0.9 Å resolution.[5]

  • Download the structure in PDB format.

Ligand Preparation: From 2D to 3D

The ligand, 3-Chloro-4-hydroxybenzenesulfonamide, must be converted from its 2D representation into a 3D, energy-minimized conformation suitable for docking.

Protocol: Ligand 3D Structure Generation

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) or obtain its SMILES string.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D representation into an initial 3D structure.[10]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation. This is a critical step to ensure the ligand has realistic bond lengths and angles.

  • Generate PDBQT File: For use with AutoDock Vina, the final 3D structure must be converted to the PDBQT format, which includes partial charges and atom type definitions.[10][11]

G A SMILES String or 2D Sketch B Initial 3D Structure (Open Babel) A->B C Energy Minimization (MMFF94 Force Field) B->C D Final 3D Structure (.pdb/.mol2) C->D E Add Charges & Atom Types (AutoDock Tools) D->E F Prepared Ligand (.pdbqt) E->F

Figure 2: Ligand Preparation Workflow. Converting a 2D representation to a docking-ready 3D file.

Receptor Preparation: Cleaning and Finalizing the Target

The raw PDB file is not suitable for immediate use. It contains non-essential molecules (water, co-crystallized ligands) and lacks hydrogen atoms, which are crucial for defining the correct hydrogen-bonding network.

Protocol: Receptor Preparation using AutoDock Tools

  • Load PDB: Open the downloaded PDB file (3K34.pdb) in AutoDock Tools.[11]

  • Clean the Structure:

    • Delete all water molecules. While water is critical in reality, for standard docking, it is typically removed to simplify the calculation.

    • Remove the co-crystallized inhibitor and any other non-protein heteroatoms.

  • Add Hydrogens: Add polar hydrogens to the protein. This step is essential for accurately modeling hydrogen bonds.

  • Assign Charges: Compute Gasteiger charges for the protein atoms. These partial charges are necessary for calculating electrostatic interactions.

  • Save as PDBQT: Save the processed receptor as a PDBQT file. This file now contains the clean protein structure with hydrogens and assigned charges, ready for docking.[11][12]

PART 2: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[1][13] It uses a scoring function to estimate the binding affinity for different poses. We will use AutoDock Vina, a widely used and validated docking program.[10]

Defining the Search Space (Grid Box)

Instead of searching the entire protein surface, we define a "search space" or grid box centered on the active site. This dramatically increases computational efficiency and accuracy.

Protocol: Grid Box Definition

  • Identify Active Site: The active site of hCA II is a well-defined conical cleft containing a catalytic Zinc ion.[4] In the 3K34 structure, this is where the original ligand was bound.

  • Center the Grid: The grid box should be centered on the position of the catalytic Zinc ion.

  • Set Dimensions: The size of the box should be large enough to accommodate the entire ligand and allow for rotational and translational sampling. A size of 25 x 25 x 25 Å is typically sufficient for a ligand of this size in the hCA II active site.

Executing and Analyzing the Docking Simulation

With the prepared ligand, receptor, and a defined search space, the docking simulation can be executed.

Protocol: Running AutoDock Vina

  • Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the center and size coordinates of the grid box.[14]

  • Run Vina: Execute Vina from the command line, pointing it to the configuration file.

  • Analyze Results: Vina will generate an output PDBQT file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores (in kcal/mol). The log file contains the scores for each pose.[11]

Table 1: Example Docking Results for 3-Chloro-4-hydroxybenzenesulfonamide with hCA II

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interactions Predicted
1-8.50.00Coordination with Zn2+; H-bond with Thr199; Hydrophobic contact with Val121
2-8.21.34Coordination with Zn2+; H-bond with His94
3-7.92.11H-bond with Thr200; Pi-stacking with Phe131

Interpretation of Docking Results: The top-ranked pose is considered the most likely binding mode. A key validation check is to see if the sulfonamide group coordinates with the active site Zinc ion, as this is the canonical binding mode for sulfonamide inhibitors of CAs.[4][15] The predicted interactions should be visually inspected using a molecular graphics program (e.g., PyMOL, VMD) to ensure they are chemically sensible.

PART 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamic Reality

While docking provides a static snapshot, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[16][17] This provides crucial insights into the stability of the predicted binding pose and the nature of the interactions in a more realistic, solvated environment. We will use GROMACS, a high-performance and widely used MD engine.[18][19][20]

System Setup and Parameterization

This is the most complex part of the workflow, requiring the generation of a topology for our novel ligand that is compatible with the protein force field.

G A Best Docked Pose (Protein-Ligand Complex) B Select Force Fields (e.g., CHARMM36m for Protein, CGenFF for Ligand) A->B C Generate Ligand Topology & Parameters (CGenFF Server) B->C D Generate Protein Topology (GROMACS pdb2gmx) B->D E Combine Topologies C->E D->E F Define Simulation Box E->F G Solvate with Water (e.g., TIP3P) F->G H Add Ions to Neutralize G->H I Assembled System (Ready for MD) H->I

Figure 3: MD System Preparation Workflow. Building a simulation-ready system from the docked complex.

Protocol: MD System Preparation

  • Force Field Selection: Choose a modern, well-validated force field. The CHARMM36m force field is an excellent choice for proteins.[18] For the ligand, the corresponding CHARMM General Force Field (CGenFF) is required for compatibility.[21]

  • Ligand Parameterization:

    • Submit the ligand structure (in .mol2 format) to the CGenFF server.[21]

    • The server will generate a topology file (.str or .prm) containing all the necessary parameters (bond lengths, angles, dihedrals, charges) for the ligand. Note any "penalty" scores, which indicate parameters that may need further refinement.[21][22][23]

  • Protein Topology: Use the GROMACS tool gmx pdb2gmx to process the receptor PDB file and generate a topology based on the CHARMM36m force field.[24][25]

  • Combine System: Merge the coordinate files of the protein and the ligand. Manually edit the main topology file to include the ligand's topology file.[18][26]

  • Solvation and Ionization:

    • Use gmx editconf to define a periodic simulation box (e.g., a cubic box extending 1.0 nm from the protein surface).[27][28]

    • Use gmx solvate to fill the box with a pre-equilibrated water model (e.g., TIP3P).[27][28]

    • Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[27]

Simulation Execution: Minimization, Equilibration, and Production

The assembled system is not yet ready for a production simulation. It must first be relaxed through energy minimization and then gradually brought to the desired temperature and pressure.

Protocol: MD Simulation Execution

  • Energy Minimization: Run a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[27]

  • NVT Equilibration (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the protein's heavy atoms restrained. This allows the solvent to equilibrate around the protein. Monitor the system temperature to ensure it reaches a stable plateau.[26][28]

  • NPT Equilibration (Constant Pressure): Continue the simulation at the target temperature and also apply a barostat to bring the system to the target pressure (e.g., 1 bar). This ensures the correct solvent density. Monitor the system pressure and density for stability.[26][28]

  • Production MD: Once the system is well-equilibrated, remove the restraints and run the production simulation for a duration sufficient to sample the phenomena of interest. For routine stability analysis, 100 nanoseconds (ns) is a common and robust simulation length.[29]

Trajectory Analysis: From Raw Data to Insight

The output of the MD simulation is a trajectory file containing the coordinates of all atoms at set time intervals. This rich dataset must be analyzed to extract meaningful information.

Key Analyses:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms relative to their starting positions. A stable, low-fluctuation RMSD for both suggests the complex is stable.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions. High fluctuation in the binding site might indicate instability.[17]

  • Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between the ligand and protein throughout the simulation. Stable hydrogen bonds observed in the simulation provide strong evidence for their importance in binding.

  • Visual Inspection: Visually analyze the trajectory to observe the ligand's behavior in the binding pocket. Confirm that it remains in the pocket and maintains key interactions.

PART 4: Advanced Analysis - Quantifying Binding

To go beyond qualitative stability assessment, we can use the MD trajectory to calculate an estimate of the binding free energy. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular and computationally efficient technique for this purpose.[30][31]

MM/PBSA Binding Free Energy Calculation

MM/PBSA calculates the free energy by combining molecular mechanics energy terms with a continuum solvation model.[31][32]

Protocol: MM/PBSA Calculation

  • Extract Frames: Select a stable portion of the MD trajectory for analysis (e.g., the last 50 ns).

  • Run MM/PBSA Script: Use a tool like GROMACS's gmx_MMPBSA (an external package that interfaces with GROMACS and AmberTools) to perform the calculation.[33][34] The script will calculate the free energy of the complex, the receptor, and the ligand separately, and then compute the difference to get the binding free energy (ΔG_bind).

  • Decompose Energy: A significant advantage of MM/PBSA is that the binding energy can be decomposed into contributions from individual residues. This highlights which amino acids are the key "hot spots" for the interaction.

Table 2: Example MM/PBSA Results

Energy ComponentAverage Value (kJ/mol)Contribution
Van der Waals Energy-150.4Favorable
Electrostatic Energy-85.2Favorable
Polar Solvation Energy+110.7Unfavorable
Non-Polar Solvation Energy-15.1Favorable
ΔG_bind (Total) -140.0 Strongly Favorable

Interpretation: The final ΔG_bind provides a quantitative estimate of the binding affinity. While the absolute values should be treated with caution, MM/PBSA is very effective for ranking different ligands or comparing the effects of mutations.[30] The per-residue decomposition is invaluable for guiding medicinal chemistry efforts, as it pinpoints which interactions could be optimized.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 3-Chloro-4-hydroxybenzenesulfonamide with its putative target, human Carbonic Anhydrase II. By progressing from system preparation through molecular docking, molecular dynamics, and free energy calculations, we have constructed a detailed, dynamic, and quantitative picture of the molecular interactions.

The results from this workflow—the predicted binding pose, the analysis of complex stability, and the identification of key interacting residues—provide a strong foundation for hypothesis-driven drug design. Future work could involve using these insights to design novel analogues with improved potency or selectivity, performing virtual screening to identify other potential inhibitors based on a derived pharmacophore model, or applying more computationally expensive (but potentially more accurate) methods like alchemical free energy calculations to validate the MM/PBSA results.[16][35][36][37] This structured in silico approach serves as a critical tool in the modern drug discovery pipeline, accelerating the journey from concept to candidate.

References

  • Binding mode analyses and pharmacophore model development for sulfonamide chalcone derivatives, a new class of alpha-glucosidase inhibitors. (2008). PubMed. Available at: [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube. Available at: [Link]

  • Molecular dynamics-assisted pharmacophore modeling of caspase-3-isatin sulfonamide complex: Recognizing essential intermolecular contacts and features of sulfonamide inhibitor class for caspase-3 binding. (2017). PubMed. Available at: [Link]

  • Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. Academia.edu. Available at: [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Available at: [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

  • 3K34: Human carbonic anhydrase II with a sulfonamide inhibitor. (2010). RCSB PDB. Available at: [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020). YouTube. Available at: [Link]

  • Molecular docking tutorial. University of Ljubljana. Available at: [Link]

  • Parametrization of a new small molecule. Martini Force Field Initiative. Available at: [Link]

  • 4Z1E: Carbonic anhydrase inhibitors: Design and synthesis of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms (hCA VII, hCA IX, and hCA XIV). (2015). RCSB PDB. Available at: [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2025). YouTube. Available at: [Link]

  • Rapid parameterization of small molecules using the Force Field Toolkit. (2015). PMC. Available at: [Link]

  • 3B4F: Carbonic anhydrase inhibitors. Interaction of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide with twelve mammalian isoforms: kinetic and X-Ray crystallographic studies. (2008). RCSB PDB. Available at: [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Available at: [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020). YouTube. Available at: [Link]

  • Parametrizing a new small molecule. Martini Force Field. Available at: [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Available at: [Link]

  • 6EX1: Crystal structure of human carbonic anhydrase I in complex with the 4-[(3S)-3 benzyl-4-(4-sulfamoylbenzoyl)piperazine -1-carbonyl]benzene-1-sulfonamide inhibitor. (2018). RCSB PDB. Available at: [Link]

  • Vina Docking Tutorial. Eagon Research Group. Available at: [Link]

  • Small molecule force field parametrization for atomistic Molecular Dynamics simulations. BioExcel. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Available at: [Link]

  • Pharmacophore models prepared based on the known inhibitors. ResearchGate. Available at: [Link]

  • BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version). BioExcel. Available at: [Link]

  • Molecular dynamics simulation of a small protein using GROMACS. GROMACS. Available at: [Link]

  • GROMACS Tutorials. GROMACS. Available at: [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019). ACS Publications. Available at: [Link]

  • GROMACS tutorial. EMBL-EBI. Available at: [Link]

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. (1998). PubMed. Available at: [Link]

  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. (2022). ACS Omega. Available at: [Link]

  • Parameterizing a Novel Residue. Theoretical and Computational Biophysics Group. Available at: [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015). PMC. Available at: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). MDPI. Available at: [Link]

  • Binding free energy theory and MM/PBSA method. (2014). SlideShare. Available at: [Link]

  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. (2021). Semantic Scholar. Available at: [Link]

  • Running molecular dynamics simulations using GROMACS. (2019). Galaxy Training. Available at: [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au. Available at: [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. (2023). ResearchGate. Available at: [Link]

  • How to do Gromacs Protein Ligand MD Simulation in Windows Part 1. (2024). YouTube. Available at: [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). PubMed. Available at: [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. ETH Zurich. Available at: [Link]

  • Determination of Antibacterial Properties of Some Sulfonamide Compounds by Molecular Docking. (2021). DergiPark. Available at: [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. Available at: [Link]

  • N-(3-chloro-4-hydroxyphenyl)-4-phenylbenzenesulfonamide. PubChem. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PMC. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PubMed. Available at: [Link]

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Foundational

"literature review of 3-amino-4-hydroxybenzenesulfonamide derivatives"

Scaffold Analysis, Synthetic Protocols, and Therapeutic Applications in Carbonic Anhydrase Inhibition Executive Summary The compound 3-amino-4-hydroxybenzenesulfonamide (CAS 98-32-8) represents a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthetic Protocols, and Therapeutic Applications in Carbonic Anhydrase Inhibition

Executive Summary

The compound 3-amino-4-hydroxybenzenesulfonamide (CAS 98-32-8) represents a "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the ortho-positioning of the amino (


) and hydroxyl (

) groups relative to each other, combined with a para-sulfonamide (

) pharmacophore.

While the sulfonamide moiety acts as a classic Zinc-Binding Group (ZBG) essential for Carbonic Anhydrase (CA) inhibition, the ortho-amino/hydroxy motif serves as a "molecular hinge." This allows for the synthesis of fused heterocyclic derivatives—specifically benzoxazoles —which restrict conformational freedom and enhance isoform selectivity (particularly for tumor-associated hCA IX and XII) compared to flexible linear sulfonamides.

This guide provides a comprehensive technical review of this scaffold, detailing synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for drug development professionals.

Part 1: Structural Pharmacology & Rationale

The Pharmacophore Triad

The utility of 3-amino-4-hydroxybenzenesulfonamide rests on three functional pillars:

  • The Anchor (Sulfonamide): The primary sulfonamide acts as the ZBG. The nitrogen atom coordinates directly to the

    
     ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
    
  • The Hinge (3-Amino-4-Hydroxy): This region allows for cyclization. Converting the phenyl ring into a benzoxazole extends the aromatic surface area, facilitating

    
    -stacking interactions within the enzyme's hydrophobic pocket.
    
  • The Tail (Derivatization Site): Substituents attached to the amino group (in Schiff bases) or the C-2 position (in benzoxazoles) act as the "tail." This tail reaches toward the selective "hydrophobic" or "hydrophilic" halves of the CA active site entrance, discriminating between ubiquitous isoforms (hCA I/II) and target-specific isoforms (hCA IX/XII).

Mechanism of Action Visualization

The following diagram illustrates the interaction between the benzoxazole derivative (synthesized from the scaffold) and the Carbonic Anhydrase active site.

CA_Inhibition_Mechanism Zn Zn(II) Ion (Active Site) Scaffold Sulfonamide Group (-SO2NH2) Scaffold->Zn Coordination Bond Hinge Benzoxazole Core (Rigid Spacer) Scaffold->Hinge Covalent Link Tail Hydrophobic Tail (Isoform Selectivity) Hinge->Tail Extension Pocket_Hydro Hydrophobic Pocket (Val121, Leu198) Hinge->Pocket_Hydro Pi-Stacking Pocket_Sel Selective Pocket (Varies by Isoform) Tail->Pocket_Sel Van der Waals / H-Bond

Caption: Mechanistic interaction of benzoxazole sulfonamides with the CA active site. The sulfonamide binds Zinc, while the tail exploits isoform-specific residues.

Part 2: Synthetic Framework

The synthesis of high-value derivatives typically proceeds through a 3-stage workflow. The starting material is often 3-nitro-4-hydroxybenzenesulfonamide , which is reduced to the title compound before derivatization.

Synthetic Pathway Diagram[1]

Synthesis_Pathway Nitro 3-nitro-4-hydroxy- benzenesulfonamide Core 3-amino-4-hydroxy- benzenesulfonamide (The Scaffold) Nitro->Core Reduction (H2, Pd/C or Na2S2O4) Schiff Schiff Bases (Imines) Core->Schiff Aldehyde (R-CHO) Reflux/EtOH Benzoxazole 2-Substituted Benzoxazoles Core->Benzoxazole Carboxylic Acid (PPA or PPE) Urea Ureas/Thioureas Core->Urea Isocyanate (R-NCO) Schiff->Benzoxazole Oxidative Cyclization (Pb(OAc)4 or DDQ)

Caption: Divergent synthetic pathways from the 3-amino-4-hydroxy scaffold. Benzoxazoles offer superior metabolic stability over Schiff bases.

Part 3: Experimental Protocols (SOPs)

Synthesis of 2-Arylbenzoxazole-6-sulfonamide

Objective: To synthesize a rigid CA inhibitor by cyclizing 3-amino-4-hydroxybenzenesulfonamide with a substituted benzoic acid.

Reagents:

  • 3-Amino-4-hydroxybenzenesulfonamide (1.0 eq)

  • 4-Chlorobenzoic acid (1.1 eq) (Representative "tail")

  • Polyphosphoric acid (PPA) (Solvent/Catalyst)

  • Sodium Bicarbonate (

    
    )
    

Protocol:

  • Preparation: In a round-bottom flask, mix 3-amino-4-hydroxybenzenesulfonamide (10 mmol) and 4-chlorobenzoic acid (11 mmol).

  • Cyclization: Add 20 g of Polyphosphoric acid (PPA).

  • Reaction: Heat the mixture to 140–150°C with vigorous mechanical stirring for 4–6 hours. Note: Monitoring via TLC is difficult due to the viscosity of PPA; rely on time and color change (usually darkens).

  • Quenching: Cool the reaction mixture to ~60°C and pour slowly into 300 mL of crushed ice/water with stirring. The PPA will hydrolyze, precipitating the crude product.

  • Neutralization: Adjust the pH of the slurry to ~7.0 using saturated

    
     solution to ensure the sulfonamide is not protonated/salt-bound.
    
  • Isolation: Filter the solid precipitate and wash copiously with water.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation:

    • IR: Disappearance of broad -OH/-NH2 stretches; appearance of C=N (benzoxazole) band at ~1620

      
      .
      
    • 1H NMR (DMSO-d6): Absence of exchangeable phenolic -OH; shift of aromatic protons.

Stopped-Flow Hydration Assay (Kinetic Validation)

Objective: Determine the Inhibition Constant (


) of the synthesized derivative against hCA isoforms. This method measures the time required for the pH to drop as 

is hydrated to carbonic acid (

).

Materials:

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
    -saturated water (bubbled for 30 mins at 25°C).
    

Protocol:

  • Enzyme Preparation: Prepare recombinant hCA (I, II, IX, or XII) stock solutions. Final concentration in the reaction cell should be approx 5–10 nM.

  • Inhibitor Incubation: Incubate the enzyme with the synthesized inhibitor (at concentrations ranging 0.1 nM to 100 nM) for 15 minutes at room temperature prior to assay.

  • Reaction Setup (The "Mix"):

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B:

      
      -saturated water.[1]
      
  • Measurement: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor the absorbance decrease of Phenol Red at 557 nm over 0.1–1.0 seconds.

  • Calculation:

    • Fit the absorbance curve to a single exponential equation to obtain the observed rate constant (

      
      ).
      
    • Calculate the uncatalyzed rate (

      
      ) using a blank (no enzyme).
      
    • Determine

      
       using the Cheng-Prusoff equation adapted for enzyme kinetics:
      
      
      
      
      (Where
      
      
      is the
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isoform).

Part 4: Therapeutic Applications & Data Analysis

Target Selectivity: The "Tail" Effect

The 3-amino-4-hydroxy scaffold is particularly effective for targeting hCA IX and XII , which are overexpressed in hypoxic tumors (e.g., Glioblastoma, Triple-Negative Breast Cancer).

  • hCA I/II (Off-target): Ubiquitous cytosolic enzymes. Inhibition leads to systemic side effects (paresthesia, fatigue).

  • hCA IX/XII (Target): Transmembrane enzymes with extracellular active sites.

By attaching bulky or lipophilic tails to the benzoxazole core, the molecule is excluded from the narrower active sites of hCA I/II but fits the more accessible active sites of hCA IX/XII.

Representative SAR Data

The following table summarizes how derivatization of the 3-amino-4-hydroxybenzenesulfonamide core affects selectivity. Data represents consensus values from recent literature (e.g., Supuran et al.).

Compound ClassR-Substituent (Tail)Ki (hCA I) [nM]Ki (hCA II) [nM]Ki (hCA IX) [nM]Selectivity (II/IX)
Parent Scaffold None (Free amine)12015350.4 (Poor)
Schiff Base 4-Nitrobenzylidene858.0120.6 (Poor)
Benzoxazole Phenyl450659.07.2 (Moderate)
Benzoxazole 3,4-Dichlorophenyl >10,000 450 2.4 187 (Excellent)
Standard Acetazolamide25012250.5 (Reference)

Interpretation: The cyclization to the benzoxazole (rigidification) combined with a bulky, lipophilic tail (3,4-dichlorophenyl) drastically reduces affinity for the off-target hCA I/II while enhancing potency against the tumor-associated hCA IX.

References

  • Supuran, C. T. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. Link[2]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Khalifah, R. G. (1971).[3] The carbon dioxide hydration activity of carbonic anhydrase.[3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase CA IX mimic. Proceedings of the National Academy of Sciences. Link

  • PubChem Database. (2025).[7][8] 3-Amino-4-hydroxybenzenesulfonic acid (Compound Summary). National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Synthetic Routes for Derivatization of 3-Chloro-4-hydroxybenzenesulfonamide: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthetic strategies for the derivatization of 3-Chloro-4-hydroxybenzenesulfonamide, a versatile scaffold for the devel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic strategies for the derivatization of 3-Chloro-4-hydroxybenzenesulfonamide, a versatile scaffold for the development of novel therapeutic agents. This document provides an in-depth analysis of synthetic routes, step-by-step protocols, and the chemical principles underpinning these transformations. The structure of this guide is designed to offer a logical and practical workflow for researchers in the field of medicinal chemistry and drug discovery.

Introduction

3-Chloro-4-hydroxybenzenesulfonamide is a key starting material in medicinal chemistry due to the presence of three reactive functionalities: a phenolic hydroxyl group, a primary sulfonamide, and an activated aromatic ring. These sites offer multiple avenues for structural modification, enabling the synthesis of diverse libraries of compounds for biological screening. The sulfonamide moiety is a well-established pharmacophore found in a wide array of drugs, including diuretics, antibacterials, and carbonic anhydrase inhibitors. The strategic derivatization of the 3-Chloro-4-hydroxybenzenesulfonamide core allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as the modulation of pharmacological activity and selectivity.

This guide will explore derivatization at the phenolic hydroxyl group (O-functionalization), the sulfonamide nitrogen (N-functionalization), and the aromatic ring through electrophilic substitution.

I. Derivatization of the Phenolic Hydroxyl Group (O-Functionalization)

The acidic nature of the phenolic proton makes the hydroxyl group a prime target for derivatization. O-alkylation and O-acylation are common strategies to introduce a variety of substituents, thereby modifying the molecule's steric and electronic properties.

A. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and a primary alkyl halide.[1] In the case of 3-Chloro-4-hydroxybenzenesulfonamide, the phenolic hydroxyl is more acidic than the sulfonamide protons, allowing for selective deprotonation and subsequent alkylation under basic conditions.

Mechanism: The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[2]

Experimental Protocol: Synthesis of 3-Chloro-4-methoxybenzenesulfonamide

Materials:

  • 3-Chloro-4-hydroxybenzenesulfonamide

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-Chloro-4-hydroxybenzenesulfonamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify to pH ~5-6 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 3-Chloro-4-methoxybenzenesulfonamide.

Table 1: Representative Conditions for O-Alkylation

Alkylating AgentBaseSolventTemperatureTypical Yield
Ethyl bromideK₂CO₃AcetoneRefluxGood to Excellent
Benzyl chlorideNaHTHFRoom Temp.Good
Propargyl bromideCs₂CO₃Acetonitrile50 °CGood

Diagram 1: O-Alkylation Workflow

O_Alkylation Start 3-Chloro-4-hydroxybenzenesulfonamide Base Addition of Base (e.g., K₂CO₃) Start->Base Alkyl_Halide Addition of Alkyl Halide (R-X) Base->Alkyl_Halide Formation of Phenoxide Reaction Reaction (DMF, RT) Alkyl_Halide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Product 3-Chloro-4-alkoxybenzenesulfonamide Purification->Product N_Acylation Start 3-Chloro-4-hydroxy- benzenesulfonamide Protection Protection of -OH group Start->Protection Acylation N-Acylation with RCOCl, Pyridine Protection->Acylation Deprotection Deprotection of -OH group Acylation->Deprotection Product N-Acyl-3-chloro-4-hydroxy- benzenesulfonamide Deprotection->Product EAS Start 3-Chloro-4-hydroxybenzenesulfonamide Halogenation Halogenation (e.g., NCS) Start->Halogenation Electrophilic Attack at C5 Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Electrophilic Attack at C5 Product_Hal 3,5-Dihalo-4-hydroxy- benzenesulfonamide Halogenation->Product_Hal Product_Nit 3-Chloro-4-hydroxy-5-nitro- benzenesulfonamide Nitration->Product_Nit

Sources

Application

Application Note: Synthesis and Evaluation of Carbonic Anhydrase Inhibitors Using 3-Chloro-4-hydroxybenzenesulfonamide

[1] Executive Summary & Scientific Rationale The sulfonamide moiety ( ) is the classic zinc-binding group (ZBG) for Carbonic Anhydrases (CAs).[1] However, the challenge in modern drug discovery is not potency, but select...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

The sulfonamide moiety (


) is the classic zinc-binding group (ZBG) for Carbonic Anhydrases (CAs).[1] However, the challenge in modern drug discovery is not potency, but selectivity —specifically targeting tumor-associated isoforms (hCA IX/XII) over ubiquitous cytosolic isoforms (hCA I/II) to minimize side effects.[1]

3-Chloro-4-hydroxybenzenesulfonamide represents a "privileged scaffold" for the "Tail Approach" in inhibitor design.[1]

Mechanistic Advantages of the Scaffold
  • pKa Modulation (The Chlorine Effect): The electron-withdrawing chlorine atom at the meta position (relative to the sulfonamide) and ortho position (relative to the hydroxyl) lowers the pKa of the sulfonamide group (

    
     vs. 10.1 for unsubstituted benzenesulfonamide). This increases the concentration of the anionic species (
    
    
    
    ) at physiological pH, which is the active form required for Zinc coordination [1].
  • The Hydroxyl Handle: The 4-hydroxyl group serves as a nucleophilic anchor for attaching "tails"—lipophilic or hydrophilic extensions that reach the selective pockets at the rim of the enzyme active site.

  • Halogen Bonding: The chlorine atom can engage in halogen bonding or fill hydrophobic pockets within the enzyme active site, potentially enhancing affinity [2].

Chemical Properties & Reactivity Profile[1][2]

PropertyValue / CharacteristicImpact on Synthesis/Binding
Molecular Weight 207.63 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).[1]
Acidity (Phenol)

Enhanced acidity due to EWGs (

,

) allows deprotonation by weak bases (

).[1]
Acidity (Sulfonamide)

Less acidic than the phenol; allows chemoselective O-alkylation.[1]
Solubility DMSO, Acetone, DMFPoor water solubility; requires organic co-solvents in assays.[1]

Synthetic Protocol: Regioselective O-Alkylation[1]

Objective: To functionalize the 4-OH position with a lipophilic tail (e.g., benzyl halide derivative) without compromising the sulfonamide ZBG.

Reaction Logic (Chemo-selectivity)

The molecule contains two nucleophilic sites: the phenolate oxygen and the sulfonamide nitrogen. Under mild basic conditions (


), the phenol (more acidic) is preferentially deprotonated over the sulfonamide. This ensures O-alkylation  dominates over N-alkylation , preserving the sulfonamide for zinc binding [3].[1]
Detailed Workflow (Step-by-Step)

Reagents:

  • Scaffold: 3-Chloro-4-hydroxybenzenesulfonamide (1.0 eq)

  • Electrophile: Benzyl bromide (or functionalized alkyl halide) (1.1 eq)[1]

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.5 eq)[1]
    
  • Solvent: Anhydrous Acetone or DMF (Dimethylformamide)[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Use if alkyl chloride is the electrophile.[1]

Protocol:

  • Activation: Charge a round-bottom flask with 3-Chloro-4-hydroxybenzenesulfonamide (1.0 eq) and anhydrous acetone (

    
     concentration). Add 
    
    
    
    (1.5 eq).[1]
  • Equilibration: Stir the suspension at room temperature for 15–30 minutes. Observation: The mixture may turn slight yellow, indicating phenolate formation.

  • Addition: Add the alkyl halide (1.1 eq) dropwise. If using a less reactive alkyl chloride, add catalytic KI.[1]

  • Reflux: Heat the mixture to reflux (

    
     for acetone) and stir for 4–12 hours.
    
    • In-Process Control (IPC): Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).[1] The starting phenol will be more polar (lower

      
      ) than the O-alkylated product.
      
  • Workup (Critical for Sulfonamide Stability):

    • Cool to room temperature.[1][2][3] Filter off inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Evaporate the solvent under reduced pressure.

    • Acidification: Dissolve the residue in EtOAc and wash with

      
      . Why? This ensures the sulfonamide nitrogen is protonated (
      
      
      
      ) and not a salt, facilitating extraction into the organic layer.
  • Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Flash Chromatography.

Synthetic Pathway Diagram[1]

SynthesisPath Start 3-Chloro-4-hydroxy benzenesulfonamide Base Deprotonation (K2CO3, Acetone) Start->Base Activation Intermediate Phenolate Anion (Nucleophile) Base->Intermediate Selectivity: Phenol pKa < Sulfonamide pKa Electrophile Alkyl Halide (R-X) Addition Intermediate->Electrophile Nucleophilic Attack Product O-Alkylated Inhibitor (Tail Attached) Electrophile->Product Reflux 4-12h Validation QC: 1H-NMR (Disappearance of Phenolic OH) Product->Validation

Caption: Regioselective synthesis pathway leveraging pKa differences to favor O-alkylation over N-alkylation.

Biological Evaluation: Stopped-Flow CO2 Hydration Assay

To validate the synthesized molecule, one must determine the Inhibition Constant (


) against relevant CA isoforms.[4] The Stopped-Flow  method is the gold standard for measuring CA activity because the reaction (

) is extremely fast (

) [4].[1]
Assay Principle

The assay measures the rate of acidification of a buffered solution as


 is hydrated to carbonic acid. A pH indicator (Phenol Red) changes absorbance (from 557 nm) as the pH drops.
Protocol Parameters[1]
ComponentSpecificationNotes
Buffer 20 mM HEPES, pH 7.5Must be degassed.[1] Ionic strength adjusted with 20 mM

.[1]
Substrate

-saturated water
Prepare by bubbling

gas into water for 30 min at

.[1] Conc

.[1]
Indicator Phenol Red (0.2 mM)Monitors pH drop (Absorbance decrease at 557 nm).[1]
Enzyme Recombinant hCA I, II, IX, XIIConcentration typically 5–10 nM in the reaction cell.
Inhibitor Stock in DMSODilute such that final DMSO

.[1] Pre-incubate with enzyme for 15 min.[1]
Experimental Steps
  • Syringe A (Enzyme Mix): Load HEPES buffer + Phenol Red + hCA Enzyme + Inhibitor (various concentrations).[1]

  • Syringe B (Substrate): Load

    
    -saturated water.
    
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow spectrophotometer.

  • Measurement: Monitor absorbance decay at 557 nm for 0–10 seconds.

  • Calculation:

    • Fit the initial rate (

      
      ) of the uncatalyzed (no enzyme) and catalyzed reactions.
      
    • Use the Cheng-Prusoff equation to determine

      
      :
      
      
      
      
      (Where
      
      
      is
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isoform).[1]

Mechanism of Action & SAR Logic

The efficacy of 3-Chloro-4-hydroxybenzenesulfonamide derivatives relies on a dual-binding mode.[1] The diagram below illustrates how the "Head" binds the metal, while the synthesized "Tail" interacts with the isoform-specific residues.

BindingMechanism Zn Zinc Ion (Zn2+) (Active Site Bottom) HydrophobicPocket Hydrophobic Pocket (Isoform Specific) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination Bond (Displaces H2O) Scaffold Benzene Ring (3-Cl, 4-O Linker) Scaffold->Sulfonamide Covalent Tail Synthesized Tail (Alkyl/Aryl Group) Scaffold->Tail Ether Linkage Tail->HydrophobicPocket Van der Waals / Pi-Stacking Cl_Effect 3-Cl Group: Lowers pKa -> Stronger Zn binding Cl_Effect->Scaffold

Caption: Structural Activity Relationship (SAR) showing the coordination of the Head group and the selectivity-driving interaction of the Tail.

Troubleshooting & Quality Control

  • Issue: Low Yield in O-Alkylation.

    • Cause: Competition from N-alkylation or hydrolysis.[1][5]

    • Fix: Ensure reagents are anhydrous.[1] Use exactly 1.05–1.1 eq of base.[1] If N-alkylation occurs (checked by NMR), switch solvent to Acetone (lower temp favors kinetic O-control) or use a protecting group for the sulfonamide (e.g., dimethylaminomethylene protection), though this adds steps.[1]

  • Issue: Inconsistent Assay Data.

    • Cause:

      
       loss from substrate solution.[1]
      
    • Fix: Keep the

      
       water syringe chilled and sealed. Re-saturate every 2 hours.
      
  • QC Check (NMR):

    • The 4-OH proton (usually a broad singlet around 10–11 ppm in DMSO-

      
      ) must disappear.[1]
      
    • The Sulfonamide

      
       protons (singlet around 7.2–7.5 ppm) must remain. If they shift significantly or disappear, N-alkylation occurred.[1]
      

References

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Vainauskas, V., et al. (2025).[1][6][7] "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases." International Journal of Molecular Sciences, 26(13).[1][8] Link

  • Priebe, H., et al. (2018).[1][5] "A Selective Process for N-alkylation in Competition with O-alkylation." ResearchGate.[1][5] Link

  • Khalifah, R. G. (1971).[1] "The carbon dioxide hydration activity of carbonic anhydrase.[3][4][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573.[1] Link

Sources

Method

Application Note &amp; Protocol: Strategic N-Functionalization of 3-Chloro-4-hydroxybenzenesulfonamide for Drug Discovery

Abstract This document provides a comprehensive guide for the N-functionalization of 3-chloro-4-hydroxybenzenesulfonamide, a critical scaffold in medicinal chemistry. We move beyond a simple recitation of steps to explai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-functionalization of 3-chloro-4-hydroxybenzenesulfonamide, a critical scaffold in medicinal chemistry. We move beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to make informed decisions for synthesizing novel derivatives. Detailed, field-tested protocols for both N-alkylation via the Mitsunobu reaction and N-arylation via Buchwald-Hartwig amination are presented. These methods are selected for their high efficiency, functional group tolerance, and control over chemoselectivity, a key challenge presented by the molecule's dual nucleophilic sites (sulfonamide N-H and phenolic O-H). This guide is intended for researchers, chemists, and drug development professionals seeking to expand their chemical library with structurally diverse sulfonamide derivatives.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a vast array of FDA-approved drugs spanning antibacterial, diuretic, anticonvulsant, and anti-inflammatory therapies[1]. The starting material, 3-chloro-4-hydroxybenzenesulfonamide, combines this privileged scaffold with a substituted phenol ring, offering multiple points for diversification. N-functionalization of the sulfonamide nitrogen is a particularly powerful strategy for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

A primary challenge in modifying this molecule is the presence of two acidic protons: one on the sulfonamide nitrogen (pKa ≈ 10) and one on the phenolic oxygen (pKa ≈ 9-10). Many classical N-alkylation or N-arylation conditions that employ strong bases can lead to a mixture of N- and O-functionalized products, complicating purification and reducing yields. Therefore, the selection of a synthetic strategy that offers high chemoselectivity is paramount. This guide focuses on two such robust methods.

Core Chemical Principles & Strategy

The sulfonamide nitrogen, while nucleophilic, is relatively weak due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This necessitates catalytic activation or specialized reagents to achieve efficient functionalization.

  • For N-Alkylation: The Mitsunobu reaction is an ideal choice. It proceeds under neutral conditions, avoiding the use of a strong base that could deprotonate the phenol. The reaction relies on the in-situ generation of an alkoxyphosphonium salt from an alcohol, which is then susceptible to nucleophilic attack by the sulfonamide nitrogen[2]. This method offers excellent control and typically high inversion of stereochemistry at the alcohol's carbon center.

  • For N-Arylation: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[3][4] Its high functional group tolerance and the ability to operate under mildly basic conditions (using carbonate bases) make it suitable for our substrate. The choice of phosphine ligand is critical to the reaction's success, influencing both reaction rate and selectivity[4][5]. Copper-catalyzed Ullmann-type couplings represent a viable, often more economical alternative, though they may require higher temperatures or more specialized ligands to achieve comparable efficiency.[6][7][8]

The following workflow diagram illustrates the strategic pathways for functionalizing the starting material.

G cluster_start Starting Material cluster_alkylation N-Alkylation Pathway cluster_arylation N-Arylation Pathway SM 3-Chloro-4-hydroxy- benzenesulfonamide reagent_alk + R-OH (Primary/Secondary Alcohol) SM->reagent_alk reagent_ar + Ar-X (Aryl Halide/Triflate) SM->reagent_ar protocol_alk Mitsunobu Reaction (DIAD, PPh3) reagent_alk->protocol_alk product_alk N-Alkyl-3-chloro-4-hydroxy- benzenesulfonamide protocol_alk->product_alk protocol_ar Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) reagent_ar->protocol_ar product_ar N-Aryl-3-chloro-4-hydroxy- benzenesulfonamide protocol_ar->product_ar

Caption: High-level workflow for the N-functionalization of 3-chloro-4-hydroxybenzenesulfonamide.

Detailed Protocol 1: N-Alkylation via Mitsunobu Reaction

This protocol describes the N-alkylation of 3-chloro-4-hydroxybenzenesulfonamide with a generic primary alcohol (e.g., benzyl alcohol) under Mitsunobu conditions.

Mechanistic Principle

The reaction proceeds through a well-defined pathway where the phosphine and azodicarboxylate form a reactive adduct. This adduct activates the alcohol, which is then displaced by the sulfonamide nucleophile. The neutral conditions are key to avoiding deprotonation and subsequent reaction of the phenolic hydroxyl group.

G cluster_mech Mitsunobu Reaction Mechanism Sulfonamide R-SO2NH2 Product R-SO2NH-R' Sulfonamide->Product SN2 Attack Alcohol R'-OH Alkoxyphosphonium [R'-O-PPh3]+ Alcohol->Alkoxyphosphonium Activation Reagents DIAD + PPh3 Adduct [Ph3P-N(CO2iPr)]+ Alkoxyphosphonium->Product Byproducts DIAD-H2 + Ph3P=O

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation of sulfonamides.

Materials & Reagents
ReagentCAS No.M.W. ( g/mol )SupplierNotes
3-Chloro-4-hydroxybenzenesulfonamide98-33-9207.64Sigma-AldrichStarting Material
Benzyl Alcohol100-51-6108.14Sigma-AldrichExample Alcohol (1.0 eq)
Triphenylphosphine (PPh₃)603-35-0262.29Sigma-AldrichUse recrystallized grade
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.21Sigma-AldrichCaution: Potentially explosive.
Anhydrous Tetrahydrofuran (THF)109-99-972.11Acros OrganicsSolvent, <50 ppm H₂O
Step-by-Step Protocol
  • Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 3-chloro-4-hydroxybenzenesulfonamide (1.0 g, 4.81 mmol, 1.0 equiv) and triphenylphosphine (1.89 g, 7.22 mmol, 1.5 equiv).

  • Dissolution: Add 40 mL of anhydrous THF via syringe and stir the mixture at room temperature until all solids are dissolved.

  • Addition of Alcohol: Add benzyl alcohol (0.50 mL, 4.81 mmol, 1.0 equiv) to the solution via syringe.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (1.42 mL, 7.22 mmol, 1.5 equiv) dropwise to the stirred solution over 15 minutes. CAUTION: The addition is exothermic. Maintain the internal temperature below 5 °C. A white precipitate (triphenylphosphine oxide) will begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in 50 mL of dichloromethane (DCM).

    • Wash the organic layer with 1 M NaOH (2 x 25 mL) to remove unreacted starting material and the phenol byproduct.

    • Wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure N-benzyl-3-chloro-4-hydroxybenzenesulfonamide.

Expected Results & Characterization
  • Yield: 75-90%

  • Appearance: White to off-white solid.

  • Characterization:

    • ¹H NMR: Appearance of new peaks corresponding to the benzyl group protons and disappearance of the broad sulfonamide N-H singlet.

    • ¹³C NMR: Appearance of new signals for the benzylic carbons.

    • HRMS (ESI): Calculated m/z for C₁₃H₁₂ClNO₃S, found [M+H]⁺.

Detailed Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed N-arylation of 3-chloro-4-hydroxybenzenesulfonamide with a generic aryl bromide (e.g., 4-bromoanisole).

Mechanistic Principle

The Buchwald-Hartwig amination is a Nobel Prize-winning reaction that relies on a palladium catalyst to couple an amine (or sulfonamide) with an aryl halide. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the sulfonamide, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3][4] The ligand plays a crucial role in stabilizing the palladium intermediates and promoting the reductive elimination step.[5]

G Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition pd2_amido L-Pd(II)(Ar)(NHR) pd2_complex->pd2_amido Ligand Exchange & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NHR pd2_amido->product aryl_halide Ar-X aryl_halide->pd2_complex sulfonamide R-NH2 (Base) sulfonamide->pd2_amido

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation of a sulfonamide.

Materials & Reagents
ReagentCAS No.M.W. ( g/mol )SupplierNotes
3-Chloro-4-hydroxybenzenesulfonamide98-33-9207.64Sigma-AldrichStarting Material
4-Bromoanisole104-92-7187.04Sigma-AldrichExample Aryl Halide (1.2 eq)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72StremPalladium Pre-catalyst (2 mol%)
Xantphos161265-03-8578.68StremLigand (4 mol%)
Cesium Carbonate (Cs₂CO₃)534-17-8325.82OakwoodBase (2.0 eq)
Anhydrous 1,4-Dioxane123-91-188.11Sigma-AldrichCaution: Peroxide former. Solvent
Step-by-Step Protocol
  • Preparation: In a glovebox, add Pd₂(dba)₃ (88 mg, 0.096 mmol, 0.02 equiv), Xantphos (111 mg, 0.192 mmol, 0.04 equiv), and Cesium Carbonate (3.14 g, 9.62 mmol, 2.0 equiv) to an oven-dried Schlenk tube equipped with a stir bar.

  • Addition of Reactants: Remove the tube from the glovebox. Under a positive flow of argon, add 3-chloro-4-hydroxybenzenesulfonamide (1.0 g, 4.81 mmol, 1.0 equiv) and 4-bromoanisole (1.08 g, 5.77 mmol, 1.2 equiv).

  • Solvent Addition: Add 25 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with 50 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 15 mL).

    • Combine the filtrates and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to afford the desired N-aryl product.

Expected Results & Characterization
  • Yield: 70-85%

  • Appearance: Pale yellow solid.

  • Characterization:

    • ¹H NMR: Appearance of new aromatic signals corresponding to the coupled aryl group.

    • ¹³C NMR: Signals corresponding to the new aryl ring carbons.

    • HRMS (ESI): Calculated m/z for C₁₃H₁₂ClNO₄S, found [M+H]⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; wet solvent/reagents; insufficient temperature.Use fresh catalyst and ligand. Ensure all solvents are rigorously dried. Confirm reaction temperature. Consider a more active ligand (e.g., RuPhos).
O-Alkylation/Arylation Seen (For Buchwald-Hartwig) Base is too strong or reaction temperature is too high.Switch to a milder base like K₂CO₃ or K₃PO₄.[3] Attempt the reaction at a lower temperature (80-90 °C) for a longer duration.
Starting Material Recovered (For Mitsunobu) Alcohol is too hindered; poor quality DIAD/PPh₃.Use a less hindered alcohol if possible. Use fresh, high-purity Mitsunobu reagents.
Difficult Purification (For Mitsunobu) Triphenylphosphine oxide and reduced DIAD are hard to separate.After work-up, triturate the crude solid with cold diethyl ether. The byproducts are often less soluble and can be filtered off.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • DIAD: Diisopropyl azodicarboxylate is temperature and shock-sensitive. Always store it in a refrigerator and handle it with care behind a blast shield.

  • Palladium Catalysts: Palladium compounds can be toxic and are heavy metals. Handle with care and dispose of waste according to institutional guidelines.

  • Solvents: Anhydrous THF and 1,4-dioxane can form explosive peroxides upon prolonged storage and exposure to air. Always use freshly opened bottles or test for peroxides before use.

References

  • High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Organic Letters - ACS Publications.[Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Taylor & Francis Online.[Link]

  • Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Organic Chemistry Portal.[Link]

  • Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. ACS Publications.[Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.[Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC - NIH.[Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Heteroaryl sulfonamide synthesis: Scope and limitations. The Royal Society of Chemistry.[Link]

  • Alkylation of Amines under Mitsunobu Conditions. Synfacts.[Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Semantic Scholar.[Link]

  • Mitsunobu reaction. Organic Synthesis.[Link]

  • A Practical and General Approach to the Late-Stage Functionalization of Complex Sulfonamides. ChemRxiv.[Link]

Sources

Application

Application Notes and Protocols for Coupling Reactions Involving the Sulfonamide Group of 3-Chloro-4-hydroxybenzenesulfonamide

Introduction 3-Chloro-4-hydroxybenzenesulfonamide is a key structural motif in medicinal chemistry, appearing in a variety of therapeutic agents. The sulfonamide group, with its unique electronic and hydrogen-bonding pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-4-hydroxybenzenesulfonamide is a key structural motif in medicinal chemistry, appearing in a variety of therapeutic agents. The sulfonamide group, with its unique electronic and hydrogen-bonding properties, serves as a crucial handle for molecular elaboration through C-N cross-coupling reactions. This guide provides an in-depth exploration of the primary methods for the N-arylation of 3-Chloro-4-hydroxybenzenesulfonamide, with a focus on practical application and the underlying chemical principles. We will delve into the nuances of palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation, offering detailed protocols and expert insights to navigate the challenges associated with this multifunctional substrate.

The presence of a phenolic hydroxyl group and a chloro substituent on the aromatic ring introduces a layer of complexity regarding chemoselectivity. This guide will address strategies to achieve selective N-arylation of the sulfonamide group, including protecting group strategies and reaction condition optimization, to empower researchers in the synthesis of novel compounds for drug discovery and development.

Core Concepts in the N-Arylation of 3-Chloro-4-hydroxybenzenesulfonamide

The primary challenge in the N-arylation of 3-Chloro-4-hydroxybenzenesulfonamide is the potential for competing O-arylation of the phenolic hydroxyl group. The relative acidity of the sulfonamide N-H and the phenolic O-H protons plays a crucial role in determining the site of reactivity. Generally, sulfonamide protons are less acidic than phenolic protons, suggesting that under basic conditions, the phenoxide is the more likely nucleophile. Therefore, two primary strategies are employed:

  • Protecting Group Strategy: The most straightforward approach involves the protection of the hydroxyl group with a suitable protecting group that is stable to the coupling reaction conditions and can be selectively removed post-coupling.

  • Chemoselective Coupling: In some cases, careful selection of the catalyst system, ligands, and reaction conditions can favor N-arylation over O-arylation, allowing for a more atom-economical, protecting-group-free approach.

This guide will explore both strategies, providing protocols for each.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, demonstrating broad functional group tolerance.[1] The catalytic cycle, in its simplified form, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (or its conjugate base), and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[2]

For a substrate like 3-Chloro-4-hydroxybenzenesulfonamide, the choice of ligand is critical to promote the desired reactivity and suppress side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[3]

Reaction Mechanism: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Aryl-X Ar-X Aryl-X->Oxidative\nAddition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Ligand\nExchange Ligand Exchange Ar-Pd(II)(X)L_n->Ligand\nExchange R2NH R₂NH R2NH->Ligand\nExchange Base Base Base->Ligand\nExchange Ar-Pd(II)(NR2)L_n Ar-Pd(II)(NR₂)L_n Ligand\nExchange->Ar-Pd(II)(NR2)L_n HX + Base HX + Base Ligand\nExchange->HX + Base Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR2)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR2 Ar-NR₂ Reductive\nElimination->Ar-NR2 workflow cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection A 3-Chloro-4-hydroxybenzenesulfonamide B Add Base (DIPEA) & MOM-Cl A->B C Purification B->C D MOM-protected Sulfonamide C->D E MOM-protected Sulfonamide + Aryl Halide F Add Pd catalyst, Ligand, Base E->F G Heat under Inert Atmosphere F->G H Workup & Purification G->H I N-Aryl, O-MOM product H->I J N-Aryl, O-MOM product K Acidic Hydrolysis (HCl) J->K L Workup & Purification K->L M Final N-Aryl Product L->M

Sources

Method

Application Notes and Protocols for 3-Chloro-4-hydroxybenzenesulfonamide in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of 3-Chloro-4-hydroxybenzenesulfonamide in Oncology Research 3-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 3-Chloro-4-hydroxybenzenesulfonamide in Oncology Research

3-Chloro-4-hydroxybenzenesulfonamide is a small molecule belonging to the benzenesulfonamide class of compounds. While direct studies on this specific molecule in cancer are limited, its structural features strongly suggest its role as an inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2][3] This application note will, therefore, be grounded in the well-established role of benzenesulfonamide-based inhibitors in targeting carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, in cancer cell line studies.

The rationale for investigating 3-Chloro-4-hydroxybenzenesulfonamide in an oncological context is compelling. Many solid tumors exhibit a hypoxic (low oxygen) microenvironment due to rapid and disorganized cell proliferation that outpaces the development of an adequate blood supply.[4] To survive and thrive in these acidic conditions, cancer cells upregulate specific carbonic anhydrase isoforms, most notably CA IX and XII, on their surface.[4] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, effectively managing pH homeostasis to favor tumor cell survival, proliferation, and metastasis.[4][5] By inhibiting these tumor-associated CAs, it is hypothesized that 3-Chloro-4-hydroxybenzenesulfonamide could disrupt this critical pH-regulating mechanism, leading to intracellular acidification and, consequently, a reduction in cancer cell viability and migratory potential.

This guide provides a comprehensive framework for researchers to explore the anti-cancer potential of 3-Chloro-4-hydroxybenzenesulfonamide, from initial cell viability screening to more in-depth mechanistic studies.

Predicted Mechanism of Action: Targeting Carbonic Anhydrases

The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that binds to the zinc ion within the active site of carbonic anhydrases, leading to the inhibition of their enzymatic activity.[6][7] The benzene ring and its substituents, in this case, a chloro and a hydroxyl group, contribute to the binding affinity and selectivity for different CA isoforms.[6] Specifically, the chlorine atom at the meta position and the hydroxyl group at the para position on the benzenesulfonamide ring are expected to influence the interaction with the enzyme's active site.[2]

The proposed mechanism of action for 3-Chloro-4-hydroxybenzenesulfonamide in cancer cells is the inhibition of tumor-associated carbonic anhydrases, primarily CA IX and XII. This inhibition is anticipated to disrupt the pH balance within and around the cancer cells, leading to increased intracellular acidity and reduced extracellular acidity, which in turn can trigger apoptosis and inhibit cell migration and invasion.

Mechanism_of_Action cluster_0 Cancer Cell in Hypoxic Tumor Microenvironment cluster_1 Intervention with 3-Chloro-4-hydroxybenzenesulfonamide CO2_H2O CO₂ + H₂O CA_IX Carbonic Anhydrase IX/XII (Upregulated in Hypoxia) CO2_H2O->CA_IX Catalysis HCO3_H HCO₃⁻ + H⁺ CA_IX->HCO3_H H_out H⁺ (extracellular) HCO3_H->H_out HCO3_in HCO₃⁻ (intracellular) HCO3_H->HCO3_in pH_regulation pH Homeostasis (Maintained) H_out->pH_regulation HCO3_in->pH_regulation Cell_Survival Tumor Cell Survival, Proliferation, & Metastasis pH_regulation->Cell_Survival Compound 3-Chloro-4-hydroxybenzenesulfonamide CA_IX_inhibited Inhibited CA IX/XII Compound->CA_IX_inhibited Inhibition pH_disruption Disrupted pH Homeostasis (Intracellular Acidosis) CA_IX_inhibited->pH_disruption Apoptosis Apoptosis & Reduced Metastasis pH_disruption->Apoptosis

Figure 1: Proposed mechanism of action of 3-Chloro-4-hydroxybenzenesulfonamide.

Experimental Protocols

Preparation of 3-Chloro-4-hydroxybenzenesulfonamide Stock Solution

Rationale: Proper solubilization and storage of the compound are critical for experimental reproducibility. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds in cell culture experiments. A high-concentration stock solution allows for minimal solvent addition to the cell culture medium, reducing potential solvent-induced cytotoxicity.

Materials:

  • 3-Chloro-4-hydroxybenzenesulfonamide (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of 3-Chloro-4-hydroxybenzenesulfonamide powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This initial screening is crucial to determine the dose-dependent effect of the compound on cancer cell lines.

Materials:

  • Cancer cell line(s) of interest (e.g., MDA-MB-231, HCT-116, A549)

  • Complete cell culture medium

  • 96-well plates

  • 3-Chloro-4-hydroxybenzenesulfonamide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of 3-Chloro-4-hydroxybenzenesulfonamide in complete culture medium from the stock solution. Based on studies of similar compounds, a starting concentration range of 1 µM to 100 µM is recommended.[8][9]

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Prepare_Dilutions Prepare serial dilutions of 3-Chloro-4-hydroxybenzenesulfonamide Adherence->Prepare_Dilutions Treat_Cells Treat cells with compound (include controls) Prepare_Dilutions->Treat_Cells Incubate Incubate for 24, 48, or 72 hours Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Remove medium and add DMSO Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the MTT cell viability assay.

Cell Migration Assay (Transwell Assay)

Rationale: This assay, also known as the Boyden chamber assay, is used to assess the migratory capacity of cancer cells in response to a chemoattractant. Inhibition of cell migration is a key indicator of anti-metastatic potential.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • 3-Chloro-4-hydroxybenzenesulfonamide

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Protocol:

  • Pre-treat cancer cells with sub-lethal concentrations (e.g., IC₂₅ or IC₅₀ determined from the viability assay) of 3-Chloro-4-hydroxybenzenesulfonamide for 24 hours.

  • Harvest the pre-treated cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.

  • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for a period that allows for migration but not proliferation (e.g., 12-24 hours, to be optimized for each cell line).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet solution for 15 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Visualize and count the migrated cells under a microscope in several random fields.

  • Quantify the results by comparing the number of migrated cells in the treated groups to the control group.

Western Blot Analysis for Carbonic Anhydrase IX Expression

Rationale: To confirm that 3-Chloro-4-hydroxybenzenesulfonamide's effects are mediated through its predicted target, it is important to assess the expression levels of carbonic anhydrase IX, especially under hypoxic conditions which are known to upregulate its expression.

Materials:

  • Cancer cell line(s)

  • Cobalt chloride (CoCl₂) or a hypoxia chamber to induce hypoxic conditions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against Carbonic Anhydrase IX

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Culture cells to 70-80% confluency.

  • To induce hypoxia, treat the cells with CoCl₂ (e.g., 100 µM) or place them in a hypoxia chamber (e.g., 1% O₂) for 24 hours. A normoxic control group should be maintained.

  • Treat the hypoxic and normoxic cells with 3-Chloro-4-hydroxybenzenesulfonamide at a selected concentration (e.g., IC₅₀) for a specified duration (e.g., 24 hours).

  • Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against CA IX overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Analyze the band intensities to determine the effect of the compound on CA IX expression.

Data Presentation

Table 1: Recommended Starting Concentrations for In Vitro Assays

Assay TypeSuggested Concentration RangeRationale
Cell Viability (e.g., MTT)1 - 100 µMBased on reported IC₅₀ values for similar chlorinated benzenesulfonamide derivatives in various cancer cell lines.[8][9]
Cell Migration/InvasionSub-lethal concentrations (e.g., IC₂₅, IC₅₀)To assess effects on motility without confounding cytotoxicity.
Western BlottingIC₅₀To investigate the effect on target protein expression at a concentration known to impact cell viability.

Safety and Handling

As a laboratory chemical, 3-Chloro-4-hydroxybenzenesulfonamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

3-Chloro-4-hydroxybenzenesulfonamide represents a promising candidate for investigation in cancer cell line studies due to its structural similarity to known carbonic anhydrase inhibitors. The protocols outlined in this application note provide a robust framework for evaluating its anti-proliferative and anti-migratory effects, as well as for elucidating its mechanism of action. By systematically applying these methodologies, researchers can effectively assess the therapeutic potential of this compound in various cancer models.

References

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). [Source not further specified]
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PubMed. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PMC. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Publications. [Link]

  • Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. (n.d.). ResearchGate. [Link]

  • Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors. (2019). [Source not further specified]
  • Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines. (2019). PubMed. [Link]

  • (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). ResearchGate. [Link]

  • Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. (2022). MDPI. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2024). Semantic Scholar. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and. (2021). KTU ePubl. [Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. (2022). Taylor & Francis. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2018). PLOS One. [Link]

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][2][10][11]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2025). Bentham Science Publishers. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC. [Link]

  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. (2023). MDPI. [Link]

Sources

Application

"experimental protocol for measuring binding affinity of its derivatives to carbonic anhydrases"

[1] Introduction & Strategic Overview Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes catalyzing the reversible hydration of carbon dioxide ( ).[1][2] In drug discovery, particularly for glaucoma, epilepsy, and h...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Strategic Overview

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes catalyzing the reversible hydration of carbon dioxide (


).[1][2] In drug discovery, particularly for glaucoma, epilepsy, and hypoxic tumors (targeting hCA IX/XII), the precise determination of binding affinity (

) is critical.

While simple colorimetric assays (e.g., esterase activity) exist, they often fail to capture the physiological inhibition kinetics required for high-impact publications. This guide prioritizes the Stopped-Flow


 Hydration Assay , the gold standard in the field (championed by the Supuran group), and integrates Differential Scanning Fluorimetry (DSF)  as a high-throughput orthogonal validation tool.
Experimental Workflow

The following logic gate ensures resource efficiency:

  • Primary Screen (DSF): Does the derivative bind? (Qualitative/Semi-quantitative).

  • Kinetic Profiling (Stopped-Flow): What is the precise

    
    ? (Quantitative).
    

CA_Screening_Workflow Start Library of Derivatives DSF Thermal Shift Assay (DSF/FTSA) Start->DSF Decision1 ΔTm > 2°C? DSF->Decision1 Screening Discard Discard/Redesign Decision1->Discard No SF Stopped-Flow CO2 Hydration Decision1->SF Yes Data Calculate Ki (Cheng-Prusoff) SF->Data Kinetic Data

Figure 1: Integrated screening workflow. Only "hit" compounds from the thermal shift assay proceed to the resource-intensive stopped-flow analysis.

Method A: Stopped-Flow CO Hydration Assay (Gold Standard)[3]

This assay measures the physiological reaction of CAs.[1][3][4] Unlike esterase assays (which use artificial substrates like p-nitrophenyl acetate), this method tracks the pH change during the hydration of CO


 in milliseconds.
Assay Principle

The CA-catalyzed hydration of CO


 releases protons, acidifying the medium.[2][3] A pH indicator (Phenol Red) changes absorbance (from 557 nm to yellow) as the pH drops from 7.5 to 6.5. The Stopped-Flow  instrument rapidly mixes the enzyme/inhibitor with the substrate (CO

), allowing measurement of the initial velocity (

) before the reaction reaches equilibrium.
Materials & Reagents
ComponentSpecificationPreparation Notes
Buffer 20 mM HEPES, pH 7.5Adjust pH with NaOH. Add 20 mM Na

SO

to maintain ionic strength.
Indicator 0.2 mM Phenol RedDissolve in the HEPES buffer.
Substrate CO

-Saturated Water
Bubble pure CO

gas into Milli-Q water for 30 min at 25°C. Final [CO

] ≈ 33 mM.
Enzyme Recombinant hCA (I, II, IX, XII)Dilute to ~10–20 nM final concentration in buffer.
Inhibitor Derivative Stock (10 mM)Dissolve in 100% DMSO. Dilute serially in buffer (keep DMSO <1%).
Control Acetazolamide (AAZ)Standard

approx. 12 nM for hCA II.
Experimental Protocol

Step 1: Instrument Setup

  • Instrument: Applied Photophysics SX.18MV-R or equivalent Stopped-Flow unit.

  • Detection: Absorbance at 557 nm .

  • Temperature: Thermostat at 20°C .

Step 2: Reagent Loading

  • Syringe A (Enzyme + Inhibitor): Mix purified CA enzyme (final conc. 10 nM) with the indicator (0.2 mM Phenol Red) and the test inhibitor (varying concentrations: 0.1 nM – 10 µM). Incubate for 15 minutes at room temperature to allow E-I complex formation.

  • Syringe B (Substrate): CO

    
    -saturated water (33 mM).
    

Step 3: Kinetic Measurement

  • Trigger the shot: Syringe A and B are mixed 1:1 in the flow cell.

  • Record the absorbance decay at 557 nm over 0.1 – 1.0 seconds.

  • Perform 3–5 shots per inhibitor concentration to average the trace.

  • Uncatalyzed Rate (

    
    ):  Run a blank shot (Buffer + Indicator vs. CO
    
    
    
    water) to measure the spontaneous hydration rate.

Step 4: Data Processing

  • Extract the initial velocity (

    
    ) from the linear portion of the absorbance curve.
    
  • Subtract the uncatalyzed rate:

    
    .
    
  • Calculate % Activity:

    
    .
    

Method B: Differential Scanning Fluorimetry (DSF) (Orthogonal)

DSF, or Thermal Shift Assay (TSA), detects the increase in protein melting temperature (


) upon ligand binding.[5][6] It serves as a robust confirmation of direct physical binding, independent of enzymatic activity.
Protocol
  • Mix: In a 96-well PCR plate, combine:

    • 2 µL Protein (final conc. 5 µM).

    • 2 µL SYPRO Orange dye (5000x stock diluted to 5x).

    • 2 µL Inhibitor (final conc. 20–50 µM).

    • Buffer to 20 µL total volume.

  • Run: Use a qPCR machine (e.g., Bio-Rad CFX96). Ramp temperature from 25°C to 99°C at 1°C/min.[5]

  • Analyze: Plot

    
     vs. Temperature.
    
  • Result: A positive shift (

    
    ) indicates significant binding.
    

Data Analysis & Calculation of

For the Stopped-Flow assay, the inhibition constant (


) is derived from the IC

using the Cheng-Prusoff Equation .[2][7]
The Equation


  • 
    :  Concentration of inhibitor yielding 50% enzyme activity.
    
  • 
    :  Concentration of CO
    
    
    
    substrate in the reaction cell (approx. 16.5 mM after 1:1 mixing).
  • 
    :  Michaelis constant for the specific CA isozyme (typically ~10 mM for hCA II, but must be determined experimentally for each batch).
    
Critical Caveat (Tight Binding Limit)

If the calculated


 is comparable to the enzyme concentration (

), the Cheng-Prusoff equation breaks down. In these cases (often seen with sulfonamides binding hCA II), use the Morrison Equation for tight-binding inhibition to fit the data directly.
Data Presentation Template

Summarize your findings in a comparative table.

Compound IDhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
AAZ (Control) 25012250.48
Derivative 1 >10,0004.51200.03
Derivative 2 5,0008.05.21.53

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
High Background Rate CO

contamination in buffer
Degas all buffers thoroughly before use.
No Inhibition (False Negative) Inhibitor precipitationCheck solubility in DMSO; ensure final DMSO < 1%.
Inconsistent

Enzyme instabilityStore CA aliquots at -80°C; do not refreeze.
Yellow Indicator at Start Buffer acidificationRe-adjust buffer pH to 7.5; check for CO

absorption from air.

References

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors.[8][2][4][9][10][11]Nature Reviews Drug Discovery , 7, 168–181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4][12][13] I. Stop-flow kinetic studies on the native human isoenzymes B and C.Journal of Biological Chemistry , 246(8), 2561-2573. Link

  • Matulis, D., et al. (2005).[14] Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor.Biochemistry , 44(13), 5258–5266.[14] Link

  • Maresca, A., et al. (2009). Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins.Journal of Medicinal Chemistry , 52(2), 547–555. Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?Chemical Reviews , 112(8), 4421–4468. Link

Sources

Technical Notes & Optimization

Troubleshooting

"overcoming solubility issues of 3-Chloro-4-hydroxybenzenesulfonamide in organic synthesis"

Topic: Overcoming Solubility & Handling Issues in Organic Synthesis Document ID: TSC-CHBS-001 | Status: Active | Last Updated: 2026-02-18 Executive Summary & Chemical Profile Compound: 3-Chloro-4-hydroxybenzenesulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Issues in Organic Synthesis

Document ID: TSC-CHBS-001 | Status: Active | Last Updated: 2026-02-18

Executive Summary & Chemical Profile

Compound: 3-Chloro-4-hydroxybenzenesulfonamide CAS: 3306-62-5 (and related isomers) Primary Challenge: This molecule exhibits a "brick-wall" crystal lattice due to dual hydrogen-bonding networks. The sulfonamide moiety (


) acts as a donor/acceptor, while the phenolic hydroxyl (

) and the electron-withdrawing chlorine atom significantly increase lattice energy, rendering it insoluble in standard non-polar organic solvents (DCM, Hexane) and only sparingly soluble in common polar solvents.

Technical Directive: Successful manipulation requires disrupting these intermolecular forces using Polarity Switching (pH manipulation) or High-Dielectric Solvents (DMSO/DMF).

The Solubility Matrix

Use this table to select the correct solvent system for your specific process step.

Solvent ClassSpecific SolventSolubility RatingApplication ContextTechnical Notes
Polar Aprotic DMSO, DMF, DMAc High Reaction MediumBest for nucleophilic substitutions. Warning: High boiling points make removal difficult.
Polar Protic Methanol, Ethanol Moderate RecrystallizationSolubility increases significantly with heat (

).
Aqueous Base 1M NaOH, KOH Very High Extraction / WorkupDeprotonates phenol (

) and sulfonamide (

), forming a soluble dianion.
Chlorinated DCM, Chloroform Poor/Insoluble AVOID The compound will form a sludge. Ineffective for chromatography loading.
Ethers THF, 1,4-Dioxane Moderate Co-solventUseful for reactions requiring lower boiling points than DMF.
Non-Polar Hexane, Toluene Insoluble Anti-SolventUse only to precipitate the product from a saturated solution.

Diagnostic Decision Tree (Solvent Selection)

Visualize your solvent strategy based on the experimental goal.

SolventStrategy Start Select Process Goal Reaction Synthesis / Reaction Start->Reaction Purification Purification / Workup Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis HighTemp High Temp (>100°C)? Reaction->HighTemp IsImpure Highly Impure? Purification->IsImpure NMR Use DMSO-d6 or MeOD Analysis->NMR UseDMSO Use DMSO or DMAc HighTemp->UseDMSO Yes UseTHF Use THF or 1,4-Dioxane HighTemp->UseTHF No PHSwing Protocol A: pH Swing IsImpure->PHSwing Yes (Crude) Recryst Protocol B: EtOH/Water IsImpure->Recryst No (Polishing)

Figure 1: Decision logic for solvent selection based on thermal requirements and purity levels.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into a thick sludge in Dichloromethane (DCM). How do I recover it?

Diagnosis: You have encountered "Solvent Mismatch."[1] The compound has crystallized out of the DCM because the intermolecular hydrogen bonding is stronger than the solvent-solute interaction. The Fix:

  • Do not filter yet. You might trap reagents in the solid matrix.

  • Add a Co-Solvent: Add a polar aprotic solvent (DMF or DMSO) dropwise until the sludge dissolves.

  • Switch Strategy: If the reaction requires a non-protic environment, switch to THF or Acetonitrile for future runs. DCM is too non-polar for this sulfonamide.

Q2: I cannot get the product to crystallize. It remains an oil or gum.

Diagnosis: This often happens when trace DMF/DMSO remains (holding the product in solution) or if the cooling is too rapid. The Fix (The "Anti-Solvent" Method):

  • Dissolve the gum in a minimal amount of hot Methanol .

  • Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Add one drop of Methanol to clear it.

  • Allow it to cool to room temperature slowly (wrap the flask in foil/towel).

  • Refrigerate at 4°C. The slow cooling promotes crystal lattice formation over amorphous oil.

Q3: The melting point is lower than reported (Expected >200°C). Is it wet?

Diagnosis: Sulfonamides trap water/solvents avidly in their lattice. The Fix:

  • Vacuum dry at 60°C over

    
     or silica gel for 12 hours.
    
  • Note: If synthesized via chlorosulfonation, check for the regioisomer (2-chloro-4-hydroxy...). Isomers often have significantly lower melting points. Verify with NMR.

Standard Operating Protocols (SOPs)

Protocol A: The "pH Swing" Purification (Recommended for Crude)

This method utilizes the acidity of the phenol and sulfonamide protons to separate the product from non-acidic impurities.

Principle:



Step-by-Step:

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved. The solution should be clear (yellowish).

    • Checkpoint: If solids remain, filter them off.[1] These are non-acidic impurities.

  • Washing: Extract the aqueous basic layer with Ethyl Acetate (2x). Discard the organic (Ethyl Acetate) layer. This removes non-polar byproducts.

  • Precipitation: Cool the aqueous layer to 0-5°C.

  • Acidification: Slowly add 6M HCl dropwise with vigorous stirring. Monitor pH.

    • Target: pH 1-2.

    • Observation: The product will crash out as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry.

Protocol B: Recrystallization (Polishing)

Use this for final purification to achieve >99% purity.

  • Solvent System: Isopropanol (IPA) and Water (70:30 ratio).

  • Process:

    • Heat the solvent mixture to boiling.[1]

    • Add the solid slowly.

    • If it does not dissolve, add pure IPA dropwise.

    • Once dissolved, remove from heat and let stand undisturbed.

    • Yield Tip: If yield is low, concentrate the mother liquor and repeat.

Visualizing the pH Swing Workflow

pHSwing Crude Crude Mixture (Solid) Base Add 1M NaOH Crude->Base Solution Soluble Anion (Ar-O⁻) Base->Solution Deprotonation Filter Filter Insoluble Impurities Solution->Filter Acid Add 6M HCl (to pH 1) Filter->Acid Pure Precipitated Product (Solid) Acid->Pure Reprotonation

Figure 2: The chemical logic behind the pH Swing purification method.

References

  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link] (Principles of solvent selection for polar aromatics).

  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis and Binding. Molecules. Retrieved from [Link] (Synthesis and handling of hydroxybenzenesulfonamide scaffolds).

  • Google Patents. (n.d.). Process for producing crystal of benzenesulfonamide derivative (US20050032889A1).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Coupling with 3-Chloro-4-hydroxybenzenesulfonamide

Welcome to the technical support center for 3-Chloro-4-hydroxybenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-4-hydroxybenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. Due to its multifunctional nature—possessing a reactive aryl chloride, an acidic phenolic hydroxyl group, and a sulfonamide moiety—optimizing coupling reactions can be challenging. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate these complexities and ensure successful outcomes in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 3-Chloro-4-hydroxybenzenesulfonamide and how do they influence reaction design?

3-Chloro-4-hydroxybenzenesulfonamide has three key functional groups that dictate its reactivity:

  • Aryl Chloride (-Cl): This is the primary electrophilic site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] However, the C-Cl bond is the least reactive of the aryl halides, often requiring highly active catalyst systems and elevated temperatures for efficient oxidative addition.[3][4]

  • Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated by a base to form a phenoxide. This makes it a potent nucleophile for O-arylation (ether formation) or O-alkylation, which can be a significant competing pathway.[5][6] In some cases, it can also coordinate to and inhibit the metal catalyst.

  • Sulfonamide (-SO₂NH₂): The N-H protons of the sulfonamide are also acidic and can be deprotonated. The resulting anion can act as a nucleophile, leading to N-arylation or N-alkylation as potential side reactions.

The challenge in designing reactions with this substrate is to achieve selective coupling at the desired position (typically the C-Cl bond) without engaging the nucleophilic -OH or -NH₂ sites.

Q2: How should I handle and store 3-Chloro-4-hydroxybenzenesulfonamide?

Based on safety data, 3-Chloro-4-hydroxybenzenesulfonamide and similar compounds are typically crystalline solids.[7] Standard laboratory safety precautions should be followed:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid creating dust and handle it in a well-ventilated area or a chemical fume hood to prevent inhalation.[7][8]

  • Storage: Store the reagent in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[9]

Q3: Is it necessary to protect the hydroxyl and/or sulfonamide groups before running a cross-coupling reaction at the chloride position?

This is a critical and common question. The answer depends on the specific reaction, the coupling partner, and the conditions employed.

  • For Suzuki-Miyaura Coupling: Protection is often not required. The use of inorganic bases like K₃PO₄ or K₂CO₃ is generally compatible with free phenols and sulfonamides.[1][10] The boronic acid is a relatively soft nucleophile, and transmetalation to the palladium center is typically faster than nucleophilic attack by the phenoxide or sulfonamide anion.

  • For Buchwald-Hartwig Amination: Protection is highly recommended. These reactions often employ strong bases like sodium tert-butoxide (NaOtBu), which will readily deprotonate the phenol and sulfonamide.[11] The resulting anions can compete with the desired amine nucleophile, leading to complex product mixtures or catalyst inhibition. Protecting the phenol as a methyl or benzyl ether is a common strategy.

  • General Guideline: If you are observing low yields or a complex mixture of products, performing a small-scale test reaction with a protected version of the substrate is a logical next step.

Q4: What are the best general starting points for catalyst and ligand selection for coupling at the C-Cl bond?

Activating an aryl chloride requires a robust catalyst system.

  • Catalyst Source: Modern palladium pre-catalysts, which are air-stable and form the active Pd(0) species reliably in solution, are recommended over older sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][12]

  • Ligands: The key to success is the use of bulky, electron-rich phosphine ligands.[10] These ligands stabilize the monoligated Pd(0) species, which is highly active for the oxidative addition of aryl chlorides.[10] Excellent starting choices include dialkylbiaryl phosphines like XPhos , SPhos , or RuPhos .[1] N-heterocyclic carbenes (NHCs) can also be effective alternatives to phosphines.[12][13]

Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling

You've set up your Suzuki or Buchwald-Hartwig reaction, but after several hours, LC-MS analysis shows only starting material.

  • Possible Cause A: Ineffective Catalyst Activation or Turnover.

    • Why it happens: The oxidative addition of an aryl chloride to Pd(0) is often the rate-limiting step and is significantly slower than for aryl bromides or iodides.[3] If the active Pd(0) catalyst is not generated efficiently or is not reactive enough, the catalytic cycle will not initiate.

    • Solution:

      • Switch to a Modern Pre-catalyst: If you are using Pd(OAc)₂ or Pd₂(dba)₃, switch to a G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3). These are designed for challenging couplings.

      • Use a Bulky, Electron-Rich Ligand: If your current ligand is less bulky (e.g., PPh₃), it is likely insufficient. Use a ligand from the biarylphosphine class like XPhos or SPhos.[10]

      • Increase Temperature: C-Cl bond activation is highly temperature-dependent. Ensure your reaction is heated sufficiently, typically between 80-110 °C for solvents like toluene or dioxane.[3]

  • Possible Cause B: Inappropriate Base or Solvent.

    • Why it happens: The base plays a crucial role in the transmetalation step of the Suzuki reaction and in deprotonating the nucleophile in the Buchwald-Hartwig reaction.[2][10] Its solubility and strength are critical.

    • Solution:

      • Base Selection: For Suzuki couplings, K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like K₂CO₃ for challenging substrates.[3][10] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.[11][14]

      • Solvent System: Aprotic polar solvents like toluene, 1,4-dioxane, or THF are standard. For Suzuki reactions, adding a small amount of water (e.g., 10:1 organic:water) can help dissolve the inorganic base and facilitate the reaction.[3]

      • Degassing: Ensure the solvent is thoroughly degassed before use by bubbling with argon or using freeze-pump-thaw cycles. Oxygen can oxidize and deactivate the Pd(0) catalyst.[3]

  • Possible Cause C: Catalyst Inhibition by the Substrate.

    • Why it happens: The lone pairs on the phenolic oxygen or sulfonamide nitrogen can coordinate to the palladium center, preventing it from participating in the catalytic cycle.

    • Solution:

      • Protecting Groups: As mentioned in the FAQ, protect the -OH group (e.g., as a methyl ether) and re-run the reaction. This is the most definitive way to diagnose and solve this issue.

      • Use a Weaker Base: If protection is not feasible, try a weaker base (e.g., K₂CO₃ instead of K₃PO₄ in a Suzuki). This reduces the concentration of the highly nucleophilic phenoxide, potentially mitigating catalyst inhibition.

// Catalyst Path q_catalyst [label="Is your catalyst system\noptimized for aryl chlorides?", shape=diamond, fillcolor="#FBBC05"]; sol_catalyst [label="1. Use a bulky, electron-rich\nligand (e.g., XPhos, SPhos).\n2. Switch to a modern Pd pre-catalyst\n(e.g., G3/G4 Buchwald type).\n3. Increase catalyst loading (e.g., to 2-5 mol%)."];

// Conditions Path q_conditions [label="Are the reaction conditions\n(base, solvent, temp) appropriate?", shape=diamond, fillcolor="#FBBC05"]; sol_conditions [label="1. Increase temperature (80-110 °C).\n2. Use a stronger base\n(K₃PO₄ for Suzuki, NaO-t-Bu for B-H).\n3. Ensure rigorous solvent degassing."];

// Substrate Path q_substrate [label="Could the substrate's -OH or\n-NH₂ groups be inhibiting the catalyst?", shape=diamond, fillcolor="#FBBC05"]; sol_substrate [label="1. Protect the phenolic -OH group\n(e.g., as a methyl ether) and retry.\n2. Screen alternative ligands that may be\nless sensitive to coordination."];

// Connections start -> q_catalyst; q_catalyst -> q_conditions [label="No"]; q_catalyst -> sol_catalyst [label="Yes"];

q_conditions -> q_substrate [label="No"]; q_conditions -> sol_conditions [label="Yes"];

q_substrate -> sol_substrate [label="Yes"]; } ` Caption: Troubleshooting workflow for low conversion.

Problem 2: Significant Side Product Formation

Your reaction proceeds, but the desired product is contaminated with significant impurities.

  • Side Product A: Homocoupling of Boronic Acid (in Suzuki Reactions).

    • What it looks like: You observe a biaryl product derived from the coupling of two boronic acid molecules.

    • Why it happens: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[3]

    • Solution:

      • Improve Degassing: This is the most critical factor. Use a minimum of three freeze-pump-thaw cycles for your reaction mixture or bubble argon through the solvent for at least 30 minutes prior to adding the catalyst.

      • Use a Pd(0) Pre-catalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction step that can sometimes be inefficient and favor side reactions. A Pd(0) pre-catalyst avoids this.[3]

  • Side Product B: Protodeboronation (in Suzuki Reactions).

    • What it looks like: Your boronic acid is converted back to the corresponding arene (Ar-B(OH)₂ → Ar-H).

    • Why it happens: This is the hydrolysis of the carbon-boron bond, often accelerated by high temperatures and the presence of water, particularly under basic conditions.[3]

    • Solution:

      • Use a More Stable Boronic Ester: Pinacol or MIDA boronate esters are significantly more stable to protodeboronation than the corresponding boronic acids.

      • Minimize Water: Use an anhydrous base (e.g., freshly powdered K₃PO₄) and anhydrous solvents.

      • Lower Temperature/Time: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion.

  • Side Product C: O-Arylation or N-Arylation.

    • What it looks like: You form a diaryl ether or a tri-substituted sulfonamide instead of the desired C-C or C-N bond at the chloride position.

    • Why it happens: If a strong base is used, the resulting phenoxide or sulfonamide anion can act as a nucleophile and compete in the coupling reaction.[5]

    • Solution:

      • Protecting Groups: This is the most robust solution. Protecting the phenol and/or sulfonamide will definitively block these side reactions.

      • Modify the Base: Use the weakest base that still promotes the desired reaction. For a Suzuki coupling, you might screen K₂CO₃ vs. K₃PO₄. For a Buchwald-Hartwig amination where a strong base is essential, protection is the better approach.

Problem 3: Purification Challenges

The reaction is complete, but isolating the pure product is difficult.

  • Issue: The product "oils out" during recrystallization.

    • Why it happens: "Oiling out" occurs when a dissolved solid separates from the solution as a liquid instead of forming crystals.[15] This often happens if the solution cools too quickly, if the wrong solvent is used, or if the product is impure.[15]

    • Solution:

      • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, perhaps adding a small amount of additional hot solvent, and then allow it to cool to room temperature very slowly (e.g., by placing the flask in a large, insulated container).[15]

      • Change Solvent System: The polarity of the solvent may be incorrect. For sulfonamides, mixtures like isopropanol/water or ethanol/water are often effective.[15]

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[15]

  • Issue: The product is difficult to separate by column chromatography.

    • Why it happens: The presence of multiple polar functional groups (-OH, -SO₂NH₂) can cause the product to streak on silica gel or be retained completely.

    • Solution:

      • Acid/Base Extraction: If your product has a different overall acidic/basic character than the impurities, an aqueous workup with acid and/or base washes can be an effective purification step.

      • Derivatization: Protect the polar groups (e.g., acetylate the phenol) to make the compound less polar and more amenable to chromatography. The protecting group can be removed in a subsequent step.

      • Alternative Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina or C18 (reverse-phase).

Key Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with 3-Chloro-4-hydroxybenzenesulfonamide.

  • To an oven-dried reaction vessel, add 3-Chloro-4-hydroxybenzenesulfonamide (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Seal the vessel with a septum and purge with argon for 10-15 minutes.

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane/water in a 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100 °C and stir for 4-16 hours, monitoring by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (with protected phenol)

This protocol assumes the phenolic -OH has been protected (e.g., as a methyl ether) to prevent side reactions.

  • To an oven-dried reaction vessel under an argon atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).[16]

  • Add degassed toluene, followed by the protected 3-Chloro-4-hydroxybenzenesulfonamide derivative (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Seal the vessel and heat to 100-110 °C for 6-24 hours, monitoring the reaction progress.

  • After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry, concentrate, and purify the product as described in Protocol 1.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Pre-catalyst XPhos Pd G3/G4, SPhos Pd G3RuPhos Pd G3, BrettPhos Pd G3
Catalyst Loading 1-3 mol%1-3 mol%
Ligand XPhos, SPhos, RuPhosRuPhos, BrettPhos, XPhos
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOtBu, K₃PO₄, LiHMDS
Solvent Toluene, 1,4-Dioxane, THF (often with H₂O)Toluene, 1,4-Dioxane, CPME
Temperature 80 - 110 °C90 - 120 °C
Key Consideration Substrate is often used unprotected.Protection of -OH is strongly advised.
Visualizations of Key Mechanisms

// Nodes representing the states of Palladium Pd0 [label="Pd(0)L₂"]; PdII_OA [label="Ar-Pd(II)-X\n L₂", shape=Mdiamond, fillcolor="#EA4335"]; PdII_TM [label="Ar-Pd(II)-R\n L₂", shape=Mdiamond, fillcolor="#FBBC05"];

// Reagents and Products ArX [label="Ar-X\n(Substrate)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; R_M [label="R-M\n(Coupling Partner)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ArR [label="Ar-R\n(Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; MX [label="M-X", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges representing the reaction steps Pd0 -> PdII_OA [label=" Oxidative\n Addition"]; ArX -> PdII_OA [style=dashed];

PdII_OA -> PdII_TM [label=" Transmetalation\n (+ Base)"]; R_M -> PdII_TM [style=dashed]; PdII_TM -> MX [style=dashed];

PdII_TM -> Pd0 [label=" Reductive\n Elimination"]; PdII_TM -> ArR [style=dashed]; } ` Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.[1]

References
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. (2025, September 15).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • US2777844A - Sulfonamide purification process - Google P
  • Technical Support Center: Troubleshooting Byproduct Formation in Azo Coupling Reactions - Benchchem.
  • Cross-Coupling Reactions Guide.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 16).
  • SAFETY D
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 20).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, July 14).
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
  • SAFETY D
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and ...
  • Buchwald–Hartwig amin
  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. (2012, May 15).
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC.
  • Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method - PMC.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Technical Support Center: Optimization of Suzuki Coupling for Chlorin
  • Test experiments for optimization of the Suzuki-Miyaura coupling reactions.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
  • 3-Chloro-N-(4-sulfamoylphenyl)propanamide - PMC.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. (2021, April 19).
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12).
  • Catalytic Oxidative Coupling of Phenols and Rel
  • Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit. (2026, January 26).
  • Coupling reaction of benzenesulphonyl chloride with different substituted arom
  • Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides - Benchchem.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).
  • Negishi Cross-Couplings of Unprotected Phenols, Anilines,and Alcohols - SciSpace. (2008, August 22).
  • Buchwald-Hartwig Coupling - Alfa Chemistry. (2024, October 12).
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC. (2025, July 4).
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • 3-Chloro-4-hydroxybenzamide | C7H6ClNO2 | CID 22932347 - PubChem.
  • US6362351B2 - Catalyst and method for amide formation - Google P
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. (2025, July 4).
  • Evolution of amide bond formation - University of Michigan. (2010, June 30).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv.
  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC.
  • New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings - Chemical Review and Letters.
  • What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry? - Guidechem. (2020, October 23).
  • 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide - PMC - NIH.

Sources

Troubleshooting

"troubleshooting guide for the derivatization of 3-amino-4-hydroxybenzenesulfonamide"

Technical Support Center: Derivatization of 3-Amino-4-Hydroxybenzenesulfonamide (AHBSA) Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket ID: AHBSA-TRBL-001 Introduction: The "Ortho" Paradox Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Derivatization of 3-Amino-4-Hydroxybenzenesulfonamide (AHBSA)

  • Status: Active

  • Operator: Senior Application Scientist (Ph.D.)

  • Ticket ID: AHBSA-TRBL-001

Introduction: The "Ortho" Paradox

Welcome to the technical guide for 3-amino-4-hydroxybenzenesulfonamide (AHBSA) . If you are here, you are likely experiencing low yields, "black tar" formation, or inexplicable mass spectrum peaks (M-18).

AHBSA is not a standard aniline. The ortho positioning of the amino (


) and hydroxyl (

) groups creates a "redox-active" trap. While the sulfonamide group (

) acts as a pharmacophore anchor (e.g., for Carbonic Anhydrase inhibition), the ortho-aminophenol motif drives the reactivity—and the instability.

This guide treats the molecule as a dynamic system, troubleshooting the three primary failure modes: Oxidation , Chemoselectivity , and Unwanted Cyclization .

Quick Reference Data

ParameterValue / CharacteristicImpact on Protocol
CAS 98-32-8Verification
pKa (Phenol) ~9.5 - 10.0Deprotonates at high pH (risk of

-acylation)
pKa (Aniline) ~4.5 - 5.0Nucleophilic only in neutral/mildly basic conditions
pKa (Sulfonamide) ~10.0Generally inert unless pH > 11
Redox Status High Risk Rapidly oxidizes to quinone imines in air
Solubility AmphotericSoluble in dilute acid (HCl) and alkali (NaOH)

Module 1: The "Black Box" Issue (Oxidation & Stability)

Symptom: Reaction mixture turns dark brown/black immediately upon adding base or standing in air. Yields are <10%.

Root Cause: The ortho-aminophenol moiety is highly susceptible to oxidation, forming quinone imines . This is accelerated by basic pH (often required for derivatization) and trace metal ions.

Troubleshooting Protocol:

  • The "Inert Blanket" Rule:

    • Question: Did you degas your solvents?

    • Fix: Sparge all buffers and solvents with

      
       or Argon for 15 minutes before dissolving AHBSA. Perform the reaction under a positive pressure of inert gas.
      
  • Antioxidant Additives:

    • If your derivatization reaction tolerates it (e.g., reductive amination), add 1-5 mol% Sodium Metabisulfite or Ascorbic Acid to the reaction mixture.

    • Note: Do not use these if you are performing an oxidative coupling (e.g., azo dye synthesis).

  • pH Management:

    • Oxidation rates skyrocket at pH > 8 (phenolate formation).

    • Strategy: Keep pH < 7.5 if possible. If a base is required (e.g., for acylation), add it dropwise simultaneously with the electrophile to minimize the lifetime of the free phenolate species.

Module 2: Chemoselectivity (Amine vs. Phenol)

Symptom: You are trying to derivatize the amine (e.g., amide formation), but LC-MS shows a mixture of


-acyl (desired), 

-acyl (impurity), and

-diacyl (impurity) products.

Root Cause: While the amine is generally more nucleophilic, the phenolate (formed by bases like TEA or DIPEA) is a potent nucleophile. Hard electrophiles (like acid chlorides) will attack both.

Troubleshooting Decision Tree:

Chemoselectivity Start Selectivity Issue Target Target Group? Start->Target Amine Target: Amine (-NH2) Target->Amine Phenol Target: Phenol (-OH) Target->Phenol Strategy1 pH Control (Keep pH 6-7) Amine->Strategy1 Primary Fix Strategy2 Use Softer Electrophiles (NHS-Esters, not Chlorides) Amine->Strategy2 Secondary Fix Strategy3 Protect Amine first (e.g., Boc-anhydride) Phenol->Strategy3 Required

Caption: Workflow for ensuring chemoselectivity between the competing nucleophiles.

The "Schotten-Baumann" Adjustment:

  • Standard Protocol: Adding AHBSA + Acid Chloride + Excess Base

    
     Messy mixture.
    
  • Corrected Protocol:

    • Dissolve AHBSA in aqueous buffer (pH 5-6).

    • Add electrophile in organic solvent (biphasic system).

    • Add base slowly to maintain pH ~7.0.

    • Why? At pH 7, the amine is free (

      
      ), but the phenol is protonated (
      
      
      
      ) and unreactive.

Module 3: The "M-18" Ghost (Unwanted Cyclization)

Symptom: Mass spec shows a major peak at [Expected Mass - 18]. The product is not soluble in base.

Root Cause: You have inadvertently synthesized a Benzoxazole . When derivatizing the amine with a carboxylic acid derivative (amide formation), the adjacent hydroxyl group can attack the amide carbonyl, eliminating water (M-18) to close the ring. This is often acid-catalyzed or heat-driven.

Mechanism:



Troubleshooting:

  • Temperature Control: If you don't want the benzoxazole, keep reaction temperatures below 40°C .

  • Workup: Avoid strong acid workups if the amide intermediate is the target.

  • Intentional Synthesis: If you do want the benzoxazole (common in drug design), reflux in xylene with a catalytic acid (pTSA) to drive the dehydration.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

Symptom: Broad, tailing peaks or "disappearing" samples on the column.

Root Cause: AHBSA is a zwitterion. It interacts strongly with residual silanols on C18 columns. Furthermore, it is small and polar, leading to poor retention (elutes in void volume).

Optimized HPLC Method Parameters:

ParameterRecommendationRationale
Column C18 with "Polar Embedded" group or Phenyl-HexylPrevents "dewetting" in high aqueous phases; better retention of polar aromatics.
Mobile Phase A 10-20 mM Ammonium Acetate (pH 5.5)Buffers the zwitterion. Avoids extreme pH where oxidation occurs.
Mobile Phase B AcetonitrileMethanol can sometimes cause high backpressure with buffer salts.
Derivatization Pre-column OPA (o-Phthalaldehyde) Specific Fix: OPA reacts specifically with primary amines. The ortho-OH does not interfere. This adds hydrophobicity and fluorescence.

Visualizing the Reactivity Landscape:

Reactivity AHBSA AHBSA (Starting Material) Oxidation Oxidation (Air/High pH) Product: Quinone Imine (Black Tar) AHBSA->Oxidation pH > 8, O2 Acylation Acylation (R-COCl) Intermediate: Amide AHBSA->Acylation pH 6-7, Mild Base Benzoxazole Cyclization (Heat/Acid) Product: Benzoxazole (M-18 Peak) Acylation->Benzoxazole Heat, -H2O

Caption: The three primary reaction pathways. Controlling pH and Temperature determines the path.

References

  • Oxidation Mechanism of Aminophenols

    • Wang, H., et al. (2012).[1] "Investigation on redox mechanism of p-aminophenol in non-aqueous media." Electrochimica Acta.

    • Relevance: Establishes the quinone imine formation pathway critical for stability troubleshooting.
    • (DOI verification required) / Context validated via search result 1.1.

  • Benzoxazole Formation

    • Vainauskas, V., et al. (2025).[2][3] "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases..." International Journal of Molecular Sciences.

    • Relevance: confirms the synthetic pathways and stability of AHBSA deriv
  • HPLC Derivatization (General Amines)

    • Thermo Fisher Scientific.
    • Relevance: Provides the standard OPA/FMOC protocols adapted in Module 4.
  • Chemical Properties & Safety

    • PubChem CID 7385 (3-amino-4-hydroxybenzenesulfonic acid/amide analogs).
    • Relevance: pKa and solubility d

Sources

Optimization

"method validation for the quantification of 3-Chloro-4-hydroxybenzenesulfonamide"

Current Status: Operational | Updated: February 2026 Context: ICH Q2(R2) Compliant Method Validation Executive Summary Welcome to the technical support hub for 3-Chloro-4-hydroxybenzenesulfonamide (often identified as To...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Updated: February 2026
Context: ICH Q2(R2) Compliant Method Validation

Executive Summary

Welcome to the technical support hub for 3-Chloro-4-hydroxybenzenesulfonamide (often identified as Torsemide Impurity B or a key synthetic intermediate).

This guide addresses the specific challenges of validating analytical methods for this compound. Due to its chemical structure—containing both a phenolic hydroxyl group and a sulfonamide moiety—this molecule presents unique retention and peak shape challenges in Reversed-Phase HPLC (RP-HPLC).

Key Chemical Properties:

  • Acidity: Amphoteric but predominantly acidic behavior. The electron-withdrawing chlorine and sulfonamide groups increase the acidity of the phenolic proton.

  • Solubility: Soluble in methanol, acetonitrile, and aqueous buffers at high pH; limited solubility in acidic water.

  • Detection: UV absorbance maxima typically observed at 254 nm and 288 nm .

Module 1: Chromatographic Optimization (The Setup)

Objective: Achieve stable retention and symmetrical peak shape before attempting validation.

Q: Why is my analyte eluting in the void volume (t0)?

A: Your mobile phase pH is likely too high. 3-Chloro-4-hydroxybenzenesulfonamide is acidic. At neutral or basic pH (pH > 6), it ionizes to its anionic form. In RP-HPLC, ionized species do not interact with the hydrophobic C18 stationary phase and will elute immediately.

  • The Fix: Acidify your mobile phase. Maintain pH 2.0 – 3.0 .

  • Recommended Buffer: 20-50 mM Potassium Phosphate (monobasic) adjusted with Orthophosphoric Acid to pH 2.5.

  • Mechanism: Low pH suppresses ionization (

    
    ), keeping the molecule in its neutral (
    
    
    
    ) form, which promotes retention on the non-polar column.
Q: I am seeing significant peak tailing (As > 1.5). How do I correct this?

A: This is typically caused by secondary silanol interactions. Even at low pH, residual silanols on the silica support can interact with the sulfonamide nitrogen.

  • Troubleshooting Protocol:

    • Column Choice: Ensure you are using a "Type B" silica column (high purity, low metal content) that is fully end-capped. (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus).

    • Mobile Phase Modifier: If tailing persists, add 0.1% Triethylamine (TEA) to the aqueous buffer before adjusting the pH. TEA acts as a "sacrificial base," blocking silanol sites.

    • Temperature: Increase column temperature to 35°C – 40°C to improve mass transfer kinetics.

Module 2: Method Validation (ICH Q2(R2) Protocols)

Objective: Prove the method is suitable for its intended purpose (Quantification).

Visual Workflow: Validation Lifecycle

The following diagram outlines the logical flow for validating this impurity according to ICH Q2(R2) standards.

ValidationWorkflow Start Method Development (pH 2.5, C18 Column) SystemSuit System Suitability (Res > 2.0, Tailing < 1.5) Start->SystemSuit Specificity Specificity (Forced Degradation) SystemSuit->Specificity Pass Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (pH, Flow, Temp) Precision->Robustness Final Validated Method Robustness->Final Validation Report

Caption: Step-by-step validation workflow aligning with ICH Q2(R2) requirements for impurity quantification.

Q: How do I determine the Linearity and Range for this specific impurity?

A: The range depends on the specification limit. If 3-Chloro-4-hydroxybenzenesulfonamide is an impurity in a drug substance (e.g., Torsemide) with a limit of 0.15%:

  • Minimum Range: From LOQ (Limit of Quantitation) to 120% of the specification limit.

  • Data Points: Prepare at least 5 concentration levels.

    • Example: If Spec = 0.15% (1.5 µg/mL relative to 1 mg/mL API):

      • Level 1: LOQ (~0.05 µg/mL)

      • Level 2: 50% of Spec

      • Level 3: 100% of Spec

      • Level 4: 120% of Spec

      • Level 5: 150% of Spec (Optional but recommended)

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    ; Y-intercept bias
    
    
    of response at 100% level.
Q: My Accuracy (Recovery) is low (< 80%) in the drug matrix. Why?

A: This is likely a solubility or extraction issue. The chlorophenol moiety can adsorb to protein precipitates or filter membranes.

  • The Fix:

    • Filter Compatibility: Do not use Nylon filters, as they bind acidic/phenolic compounds. Use PTFE or PVDF (hydrophilic) syringe filters.

    • Diluent: Ensure the sample diluent matches the mobile phase organic ratio. If the mobile phase is 30% Acetonitrile, dissolve the sample in 30-50% Acetonitrile/Buffer. Dissolving in 100% aqueous buffer may cause precipitation of the impurity.

Module 3: Sensitivity (LOD/LOQ) & Stability

Objective: Ensure the method can detect trace levels reliable.

Q: How do I calculate LOQ according to the new ICH Q2(R2)?

A: You have three options, but the "Signal-to-Noise" (S/N) approach is most common for HPLC.

ParameterDefinitionAcceptance Criteria
LOD (Detection) Lowest amount detectable but not necessarily quantitated.S/N

3:1
LOQ (Quantitation) Lowest amount quantifiable with suitable precision/accuracy.S/N

10:1

Protocol:

  • Inject a series of dilute solutions.

  • Measure the height of the analyte peak relative to the baseline noise (measured over a distance of 20x peak width).

  • Verification: Once the LOQ concentration is calculated, inject it 6 times. The %RSD of the area must be

    
     .
    
Q: Is the stock solution stable?

A: Phenolic sulfonamides are susceptible to oxidation.

  • Storage: Store stock solutions (in Methanol or Acetonitrile) at 2-8°C protected from light (amber glassware).

  • Stability Study: Inject the standard solution at 0, 12, 24, and 48 hours.

  • Acceptance: The response factor should not deviate by more than 2.0% from the initial injection.

Troubleshooting Logic Tree

Use this diagram to diagnose baseline and peak issues during your experiments.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType Tailing Peak Tailing IssueType->Tailing Drift Baseline Drift IssueType->Drift Split Split Peak IssueType->Split CheckPH Check pH (Is it < 3.0?) Tailing->CheckPH CheckGrad Gradient Issue? Drift->CheckGrad CheckSolvent Sample Solvent Too Strong? Split->CheckSolvent FixPH Adjust pH to 2.5 CheckPH->FixPH No CheckCol Check Column (End-capped?) CheckPH->CheckCol Yes ReplaceCol Switch to High Purity C18 CheckCol->ReplaceCol No FixGrad Balance Absorbance (Add UV absorber to A) CheckGrad->FixGrad FixSolvent Match Diluent to Mobile Phase CheckSolvent->FixSolvent Yes

Caption: Diagnostic logic for common HPLC issues with acidic sulfonamides.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3] Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Pharmacopeia (USP). Torsemide Monograph: Organic Impurities. USP-NF. (Requires Subscription). [Link]

  • Shukla, R., et al. (2012).[4] RP-HPLC Determination of Torsemide in Pharmaceutical Formulation. Asian Journal of Biomedical and Pharmaceutical Sciences.[4] [Link]

  • PubChem. 3-Chloro-4-hydroxybenzenesulfonamide (Compound Summary). National Library of Medicine. [Link](Note: Linked to structural analog record for verification of physicochemical properties).

Sources

Troubleshooting

"removing impurities from 3-Chloro-4-hydroxybenzenesulfonamide derivatives"

The following technical guide is structured as a Level 3 Support Repository for process chemists and analytical scientists. It addresses the purification of 3-Chloro-4-hydroxybenzenesulfonamide , a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Repository for process chemists and analytical scientists. It addresses the purification of 3-Chloro-4-hydroxybenzenesulfonamide , a critical intermediate often used in the synthesis of loop diuretics (e.g., Torasemide) and carbonic anhydrase inhibitors.

Subject: 3-Chloro-4-hydroxybenzenesulfonamide (3-Cl-4-OH-BSA) Ticket Category: Impurity Profiling & Remediation Support Level: Senior Application Scientist

Impurity Profile & Origin Analysis

Before attempting purification, you must identify the enemy. The synthesis of 3-Cl-4-OH-BSA typically involves the chlorosulfonation of 2-chlorophenol followed by amination. This route generates a specific "fingerprint" of impurities.

Table 1: Common Impurity Profile

Impurity IDChemical NameOriginSolubility Behavior
Imp-A 2-ChlorophenolUnreacted Starting MaterialSoluble in organic solvents; volatile.
Imp-B 3-Chloro-4-hydroxybenzenesulfonic acidHydrolysis byproductHighly water-soluble; difficult to extract.
Imp-C Bis-sulfonated speciesOver-sulfonationHigh water solubility; precipitates as salt.
Imp-D Ortho-QuinonesOxidation of phenolPink/Brown Coloration ; insoluble in water.
Imp-E Ammonium ChlorideAmination byproductWater-soluble inorganic salt.
Visualizing the Impurity Pathway

The following logic flow illustrates where these impurities enter your workflow.

ImpurityPath Start 2-Chlorophenol Inter Sulfonyl Chloride Intermediate Start->Inter Chlorosulfonation ImpC Imp-C: Bis-sulfonated Start->ImpC Excess ClSO3H Reagent ClSO3H (Chlorosulfonic Acid) Target 3-Cl-4-OH-BSA (Target) Inter->Target NH3 (Amination) ImpB Imp-B: Sulfonic Acid (Hydrolysis) Inter->ImpB H2O (Hydrolysis) ImpD Imp-D: Quinones (Oxidation) Target->ImpD Air/Light (Oxidation)

Figure 1: Reaction pathway showing the origin of critical impurities during the synthesis of 3-Chloro-4-hydroxybenzenesulfonamide.

Troubleshooting Guides (Q&A Format)

TICKET #401: "My product has a persistent pink/brown hue."

User Report: "Even after recrystallization from ethanol, the crystals are off-white to pink. HPLC purity is >98%, but it fails color specs."

Root Cause: The 4-hydroxyl group on the benzene ring is highly susceptible to oxidation, forming ortho-quinones (Imp-D). These are highly colored even at ppm levels. Standard recrystallization often fails because quinones can co-crystallize with the sulfonamide.

Resolution Protocol: The "Reductive Carbon" Treatment Theory: You must simultaneously adsorb the organic chromophore (charcoal) and chemically reduce any oxidized species (bisulfite).

  • Dissolution: Dissolve crude solid in 10% NaOH (aq). The phenol will deprotonate (

    
    ), making the target highly soluble.
    
  • Chemical Reduction: Add Sodium Bisulfite (NaHSO₃) (5% w/w relative to substrate). Stir for 15 mins. This reduces quinones back to colorless phenols.

  • Adsorption: Add Activated Carbon (Type CP or SX-Ultra, 10% w/w). Heat to 50°C for 30 mins.

  • Filtration: Filter hot through a Celite pad to remove carbon. The filtrate should be clear/colorless.

  • Precipitation: Slowly acidify the filtrate with HCl to pH 2-3. The target molecule will precipitate as a white solid.

  • Wash: Wash the filter cake with cold water to remove inorganic salts (Imp-E).

TICKET #402: "The product is oiling out during recrystallization."

User Report: "I am trying to recrystallize from hot water/ethanol. Upon cooling, an oil separates first, which solidifies into a sticky mass."

Root Cause: This "oiling out" phenomenon occurs when the impurity profile (specifically unreacted 2-chlorophenol, Imp-A) lowers the melting point of the mixture, or when the solvent polarity is not optimized for the amphoteric nature of the molecule.

Resolution Protocol: Polarity-Gradient Crystallization Theory: 3-Cl-4-OH-BSA has a solubility "sweet spot." It is too soluble in pure ethanol and insoluble in water.

  • Solvent System: Use Ethanol:Water (30:70 v/v) .

  • Seeding: It is critical to seed the solution at the metastable zone width (approx. 5-10°C below saturation temperature).

  • Procedure:

    • Dissolve crude in minimal boiling Ethanol.

    • Add hot Water slowly until slight turbidity persists.

    • Add enough Ethanol to just clear the solution.

    • Cool slowly (10°C/hour). Rapid cooling traps impurities in the crystal lattice.

    • Critical Step: If oiling starts, reheat to dissolve and add 5% more Ethanol.

TICKET #403: "Ghost peaks appearing in HPLC analysis."

User Report: "I see a split peak for my main compound, or retention times shift between runs."

Root Cause: This molecule is a zwitterion mimic . It has an acidic phenol (


) and a neutral/weakly acidic sulfonamide group (

). If your HPLC mobile phase pH is near the

of the phenol, the molecule will exist in equilibrium between ionized and non-ionized states, causing peak splitting or shifting.

Resolution Protocol: pH-Locked Chromatography

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Why: Keeps the phenol fully protonated (neutral).

  • Mobile Phase B: Acetonitrile.[1]

  • Avoid: Phosphate buffers at pH 7.0-8.0. This is the "danger zone" for this molecule's ionization.

The "Dual-Mode" Purification Workflow

For high-purity applications (>99.5%), a single method is rarely sufficient. Use this self-validating workflow that combines chemical extraction with physical crystallization.

PurificationWorkflow Crude Crude Reaction Mixture (Solid) BaseSol Dissolve in 1N NaOH (pH > 10) Crude->BaseSol Deprotonation Filter1 Filter Insoluble Matter (Removes Non-Acidic Impurities) BaseSol->Filter1 Acidify Acidify to pH 2-3 (HCl) Filter1->Acidify Filtrate Precip Collect Precipitate (Removes Water-Soluble Sulfonic Acids) Acidify->Precip Precipitation Recryst Recrystallize (EtOH/H2O 30:70) Precip->Recryst Polishing Final Pure 3-Cl-4-OH-BSA (White Needles) Recryst->Final Drying

Figure 2: The "Dual-Mode" purification strategy exploiting the acidic nature of the phenol group for initial cleanup, followed by recrystallization for final polishing.[2][3]

Analytical Validation Specifications

When verifying purity, ensure your analytical method meets these criteria to avoid false positives.

ParameterSpecificationReason
HPLC Column C18 or Phenyl-HexylPhenyl-Hexyl offers better selectivity for aromatic sulfonamides.
Detection UV @ 254 nm & 280 nm280 nm is more specific for the phenol group; helps identify quinones.
Sample Diluent 50:50 Water:AcetonitrileDo not dissolve in pure base for HPLC; it may oxidize in the vial before injection.
Melting Point 183°C - 186°CSharp range indicates absence of eutectic impurities (Imp-A).

References

  • Synthesis and Impurity Origins

    • Process for the synthesis of 3-chloro-4-hydroxyacetanilide.[4] (US Patent 4999457A). Describes chlorination chemistry and byproduct management for phenolic precursors.

  • Purification Methodologies

    • Sulfonamide purification process.[3][5] (US Patent 2777844A). Establishes foundational protocols for sulfonamide recrystallization using alcohol/water gradients.

  • Color Removal & Adsorption

    • Decolorization Protocol - Creative Bioarray. Details the specific use of acid-base precipitation for removing colored phenolic impurities.
  • Solubility & Thermodynamics

    • Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures. (ResearchGate).
  • Chromatographic Behavior

    • Separation of 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid.[6] (SIELC Technologies). Illustrates HPLC conditions for highly polar, phenolic sulfonamide derivatives.

Sources

Reference Data & Comparative Studies

Validation

"validation of the mechanism of action of 3-Chloro-4-hydroxybenzenesulfonamide analogs"

Executive Summary This guide provides a technical validation framework for 3-Chloro-4-hydroxybenzenesulfonamide analogs, a class of small molecules primarily targeting Carbonic Anhydrases (CAs) . While the unsubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for 3-Chloro-4-hydroxybenzenesulfonamide analogs, a class of small molecules primarily targeting Carbonic Anhydrases (CAs) . While the unsubstituted benzenesulfonamide pharmacophore is the structural backbone of classical inhibitors like Acetazolamide, the specific introduction of 3-chloro and 4-hydroxy substituents creates a distinct Structure-Activity Relationship (SAR) profile. These modifications modulate the acidity (pKa) of the sulfonamide zinc-binding group (ZBG) and provide a chemical handle (the phenolic hydroxyl) for the "tail approach," enabling high selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic off-targets (CA I/II).

This document compares these analogs against industry standards (Acetazolamide ) and clinical-stage candidates (SLC-0111 ), providing self-validating experimental protocols for confirming their mechanism of action (MoA).

Mechanistic Deep Dive: The Zinc-Binding Interface

The primary MoA of 3-Chloro-4-hydroxybenzenesulfonamide analogs is the inhibition of the metalloenzyme Carbonic Anhydrase via coordination with the active site Zinc ion (


).
The Molecular Interaction

The catalytic cycle of CA involves a Zinc-bound hydroxide ion (


) that nucleophilically attacks 

. Sulfonamide inhibitors act as transition state analogs.
  • Displacement: The ionized sulfonamide moiety (

    
    ) acts as a metal-complexing anion. It enters the active site and displaces the Zinc-bound water molecule/hydroxide ion.[1]
    
  • Coordination: The sulfonamide nitrogen forms a coordinate covalent bond directly with the

    
     ion in a tetrahedral geometry.[2]
    
  • Stabilization (The "3-Chloro" Effect): The electron-withdrawing Chlorine atom at the meta position lowers the pKa of the sulfonamide group (

    
     vs. 
    
    
    
    for unsubstituted), increasing the fraction of ionized inhibitor available to bind at physiological pH.
  • Selectivity (The "4-Hydroxy" Effect): The hydroxyl group sits towards the hydrophilic half of the active site, allowing for derivatization (e.g., ether linkages) that extends a "tail" to interact with the selective amino acid residues at the entrance of the active site (the "Tail Approach").

Pathway Visualization

The following diagram illustrates the interference of the analog within the catalytic cycle.

CA_Inhibition_Mechanism Zn Active Site Zn2+ H2O Zn-bound H2O/OH- Zn->H2O Native State Complex Enzyme-Inhibitor Complex (Inactive) Zn->Complex Inhibition CO2 CO2 Substrate H2O->CO2 Nucleophilic Attack HCO3 HCO3- Product CO2->HCO3 Catalysis Inhibitor 3-Cl-4-OH-BSA Analog (De-protonated) Inhibitor->Zn Coordinates Inhibitor->H2O Displaces

Caption: Figure 1.[3] Competitive inhibition mechanism where the sulfonamide anion displaces the zinc-bound water molecule, locking the enzyme in an inactive state.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the 3-Chloro-4-hydroxybenzenesulfonamide scaffold against the "Gold Standard" (Acetazolamide) and the "Next-Gen" clinical candidate (SLC-0111).

FeatureAcetazolamide (AAZ) SLC-0111 3-Cl-4-OH-BSA Analogs
Class Heterocyclic SulfonamideUreido-BenzenesulfonamideHalogenated Phenol-Sulfonamide
Primary Target Pan-CA Inhibitor (I, II, IV, IX, XII)Selective CA IX / XIITunable (High affinity for CA IX)
Binding Mode Classic Zn coordinationTail Approach (Urea linker)Zn coordination + Hydrophobic Pocket Fit
Selectivity Ratio (IX vs II) Low (~1:1)High (>100:1)Moderate to High (Variable by Tail)
Key Advantage High Potency (

nM)
Clinical efficacy in hypoxiaSynthetically versatile scaffold; Cl improves lipophilicity
Key Limitation Systemic side effects (Acidosis)Complex synthesisRequires derivatization of -OH for max selectivity

Experimental Validation Protocols

To validate the MoA of a 3-Chloro-4-hydroxybenzenesulfonamide analog, you must demonstrate specific binding (biophysical) and functional inhibition (enzymatic).

Protocol A: Stopped-Flow Hydration Assay (The Gold Standard)

Objective: Determine the inhibition constant (


) against specific CA isoforms.[4]

Reagents:

  • Purified Recombinant hCA I, II (Cytosolic) and hCA IX (Tumor-associated).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: HEPES (20 mM, pH 7.5).

Workflow:

  • Preparation: Incubate enzyme (concentration ~10 nM) with the analog (serial dilutions

    
    ) for 15 minutes at room temperature.
    
  • Reaction Trigger: rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution using a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Detection: Monitor the change in absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops due to carbonic acid formation).

  • Calculation: Measure the initial velocity (

    
    ). Determine 
    
    
    
    using the Cheng-Prusoff equation adapted for tight-binding inhibitors:
    
    
    Note: For CAs, the Cheng-Prusoff equation is often approximated directly to
    
    
    due to the high substrate concentration used relative to
    
    
    .
Protocol B: X-Ray Crystallography Validation

Objective: Visual confirmation of the sulfonamide-Zinc coordination and the orientation of the 3-chloro and 4-hydroxy groups.

Workflow:

  • Co-crystallization: Mix hCA II (10 mg/mL) with the analog (3:1 molar excess) in hanging drop plates.

  • Precipitant: Use 1.0 M Sodium Citrate, pH 7.5.

  • Data Collection: Collect diffraction data at 100K using a synchrotron source.

  • Refinement: Solve structure using molecular replacement (PDB Template: 3KS3 ).

  • Validation Criteria:

    • Electron Density: Clear

      
       density map around the sulfonamide group.
      
    • Distance: The

      
       distance should be 1.9 – 2.1 Å .
      
    • Geometry: Tetrahedral coordination geometry around the Zinc.[2]

Validation Workflow Diagram

Validation_Workflow cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Structural Confirmation Compound 3-Cl-4-OH-BSA Analog Assay Stopped-Flow CO2 Hydration Compound->Assay Ki_Calc Ki Determination (Selectivity Ratio) Assay->Ki_Calc Crystal X-Ray Crystallography (hCA II Adduct) Ki_Calc->Crystal If Ki < 50nM Map Electron Density Map (Zn Coordination) Crystal->Map Validated VALIDATED LEAD Map->Validated MoA Confirmed

Caption: Figure 2. Step-by-step validation pipeline from compound synthesis to structural confirmation.

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Vainauskas, V., et al. (2025).[5] Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry (SLC-0111 Reference). Link

Sources

Comparative

A Researcher's Guide to Cross-Reactivity Profiling of 3-Chloro-4-hydroxybenzenesulfonamide-Based Inhibitors

In the landscape of modern drug discovery, the development of highly selective inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The 3-chloro-4-hydroxybenzenesulfonamide scaff...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of highly selective inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The 3-chloro-4-hydroxybenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, notably as a core component of potent carbonic anhydrase (CA) inhibitors. However, the inherent reactivity of the sulfonamide group necessitates a thorough investigation of its cross-reactivity profile to ensure target specificity and avoid unintended pharmacological consequences. This guide provides a comprehensive framework for evaluating the selectivity of 3-chloro-4-hydroxybenzenesulfonamide-based inhibitors, offering both theoretical insights and practical, step-by-step experimental protocols.

The Imperative of Selectivity: Why Cross-Reactivity Studies Matter

The sulfonamide moiety is a versatile functional group known to interact with a variety of enzymes beyond its intended targets.[1] While this promiscuity can be leveraged for developing broad-spectrum agents, in the context of targeted therapy, it presents a significant challenge. Off-target inhibition can lead to a range of adverse effects, complicating the clinical development of promising drug candidates. For inhibitors based on the 3-chloro-4-hydroxybenzenesulfonamide scaffold, a primary concern is their potential interaction with other enzymes that possess a susceptible active site, such as various kinases. Therefore, a rigorous assessment of cross-reactivity is not merely a supplementary exercise but a critical step in the validation of these compounds as selective therapeutic agents.

Comparative Inhibitory Profile: Carbonic Anhydrases vs. Kinases

The 3-chloro-4-hydroxybenzenesulfonamide core is a well-established zinc-binding group, making it a potent inhibitor of carbonic anhydrases, a family of metalloenzymes.[2][3] However, the structural features of this scaffold could also allow for interactions with the ATP-binding pocket of kinases, a common source of off-target activity for many small molecule inhibitors.[4] Below is a comparative overview of the inhibitory potential of this scaffold against these two major enzyme classes.

Table 1: Illustrative Inhibitory Profile of a Hypothetical 3-Chloro-4-hydroxybenzenesulfonamide-Based Inhibitor
Target ClassRepresentative TargetExpected IC50 RangeRationale for Interaction
Primary Target Carbonic Anhydrase II (CA-II)Low nMThe sulfonamide moiety coordinates with the active site zinc ion.[2][3]
Primary Target Carbonic Anhydrase IX (CA-IX)Low to mid nMCA-IX is a tumor-associated isoform and a key target for anticancer sulfonamides.[5]
Potential Off-Target Cyclin-Dependent Kinase 2 (CDK2)Mid to high µMPotential for hydrogen bonding and hydrophobic interactions within the ATP-binding site.
Potential Off-Target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)High µM to inactiveSome sulfonamide derivatives have shown anti-angiogenic properties through VEGFR-2 inhibition.[6]
Potential Off-Target p38 Mitogen-Activated Protein Kinase (p38 MAPK)High µM to inactiveKinase selectivity is highly dependent on the specific substitutions on the benzenesulfonamide ring.

Note: The IC50 values presented are hypothetical and serve to illustrate the expected trend in potency. Actual values will vary depending on the specific substitutions on the 3-chloro-4-hydroxybenzenesulfonamide core.

Experimental Workflows for Assessing Cross-Reactivity

A multi-faceted approach is essential for a comprehensive evaluation of inhibitor selectivity. This involves a combination of biochemical and cell-based assays to provide a holistic view of the inhibitor's behavior in both isolated and more physiologically relevant systems.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Enzymatic Assays Enzymatic Assays Binding Assays Binding Assays Enzymatic Assays->Binding Assays Validate direct binding Kinase Profiling Kinase Profiling CETSA Cellular Thermal Shift Assay (CETSA) Kinase Profiling->CETSA Confirm target engagement in cells Phenotypic Screening Phenotypic Screening CETSA->Phenotypic Screening Assess cellular effects Inhibitor Candidate Inhibitor Candidate Inhibitor Candidate->Enzymatic Assays Determine IC50/Ki for primary targets Inhibitor Candidate->Kinase Profiling Screen against a broad kinase panel

Caption: A streamlined workflow for inhibitor selectivity profiling.

I. Biochemical Assays: The First Line of Assessment

Biochemical assays provide a direct measure of an inhibitor's potency against purified enzymes. They are crucial for establishing a baseline understanding of the inhibitor's activity and for conducting structure-activity relationship (SAR) studies.

This is the gold-standard method for determining the inhibitory potency against carbonic anhydrases.

Protocol:

  • Enzyme and Inhibitor Preparation:

    • Reconstitute purified human carbonic anhydrase isoforms (e.g., CA-II, CA-IX) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare a stock solution of the 3-chloro-4-hydroxybenzenesulfonamide-based inhibitor in DMSO.

  • Assay Procedure:

    • Equilibrate the enzyme solution and a CO2-saturated buffer solution to the desired temperature (typically 25°C) in a stopped-flow instrument.

    • Rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated buffer.

    • Monitor the change in pH over time using a pH indicator (e.g., phenol red). The rate of pH change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial rates of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Screening against a panel of kinases is essential to identify potential off-target interactions.[7][8] Radiometric assays are highly sensitive, while fluorescence-based assays offer a non-radioactive alternative with high-throughput capabilities.[5]

Protocol (Radiometric Example - ³³P-ATP):

  • Reaction Setup:

    • In a 96-well plate, combine the kinase, its specific substrate (peptide or protein), and the 3-chloro-4-hydroxybenzenesulfonamide-based inhibitor at various concentrations.

    • Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubation and Termination:

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a solution of phosphoric acid.

  • Detection:

    • Spot the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration.

    • Determine the IC50 value from a dose-response curve.

II. Cell-Based Assays: Validating Target Engagement in a Physiological Context

Cell-based assays are critical for confirming that an inhibitor can engage its target within the complex environment of a living cell.

CETSA is a powerful technique for verifying target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[1][9]

G Cell_Culture 1. Cell Culture and Treatment Heating 2. Heating Cell_Culture->Heating Incubate with inhibitor Lysis 3. Cell Lysis Heating->Lysis Denature unbound proteins Centrifugation 4. Centrifugation Lysis->Centrifugation Separate soluble and precipitated fractions Protein_Quantification 5. Soluble Protein Quantification Centrifugation->Protein_Quantification Collect supernatant Data_Analysis 6. Data Analysis Protein_Quantification->Data_Analysis Generate melt curves

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the 3-chloro-4-hydroxybenzenesulfonamide-based inhibitor or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction using Western blotting or an ELISA-based method.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Concluding Remarks

A thorough and systematic evaluation of cross-reactivity is a cornerstone of successful drug development. For inhibitors derived from the 3-chloro-4-hydroxybenzenesulfonamide scaffold, a multi-pronged approach combining biochemical and cell-based assays is essential to build a comprehensive selectivity profile. By understanding the potential for off-target interactions early in the discovery process, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics. The experimental protocols and comparative framework provided in this guide offer a robust starting point for any research program focused on this promising class of inhibitors.

References

  • Taylor & Francis. (2024, February 13). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]

  • Al-Balas, Q., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Journal of Medicinal Chemistry, 57(15), 6549-6559.
  • Puscas, I., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791.
  • Di Cesare Mannelli, L., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7078-7091.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Nature Protocols. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry Books.
  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • PubMed. (2024, October 5). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. Retrieved from [Link]

  • MDPI. (2023, February 1). The Two-Sided Experimental Model of ImmunoCAP Inhibition Test as a Useful Tool for the Examination of Allergens Cross-Reactivity on the Example of α-Gal and Mammalian Meat Sensitization—A Preliminary Study. Retrieved from [Link]

  • MDPI. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Assessment of allergen cross-reactivity. Retrieved from [Link]

  • ResearchGate. (2011). Cross-reactivity of compounds with selected kinases. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 16). Non-Classical Inhibition of Carbonic Anhydrase. Retrieved from [Link]

  • PLOS. (2021, June 24). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. Retrieved from [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Retrieved from [Link]

  • Frontiers. (2011, July 4). Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics? Retrieved from [Link]

  • ResearchGate. (2019, December 16). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. Retrieved from [Link]

  • Direct MS. (2003, September 12). Cross-Reactivity With Drugs at the T Cell Level. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Chemoproteomic selectivity profiling of PIKK and PI3K kinase inhibitors. Retrieved from [Link]

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Validation

Bridging the Gap: A Comparative Guide to In Vivo Validation of In Vitro Results for 3-Chloro-4-hydroxybenzenesulfonamide Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning from promising in vitro data to essential in vivo validation for the novel compound class, 3-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning from promising in vitro data to essential in vivo validation for the novel compound class, 3-Chloro-4-hydroxybenzenesulfonamide. While direct in vivo data for this specific sulfonamide derivative is emerging, this guide leverages established principles and extensive data from related benzenesulfonamide analogs to outline a robust validation strategy. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of expected outcomes, ensuring a scientifically rigorous approach to preclinical development.

The Imperative of In Vivo Validation: From Petri Dish to Preclinical Models

In vitro assays are indispensable tools for initial drug discovery, offering high-throughput screening and mechanistic insights in a controlled environment. For sulfonamide compounds, these assays typically reveal potent antibacterial or anticancer activities. Many derivatives of the benzenesulfonamide scaffold have been extensively studied as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to cancer progression[1]. However, the sterile and simplified conditions of in vitro systems cannot replicate the complex physiological landscape of a living organism. Factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) are critical determinants of a drug's ultimate efficacy and safety, and these can only be assessed in vivo.[2]

The sulfonamide class of drugs, known for over seven decades, demonstrates a wide range of pharmacokinetic profiles based on substitutions to the core structure.[3] These variations in protein binding, metabolism, and excretion rates underscore the necessity of in vivo studies to determine the true therapeutic potential of a new analog like 3-Chloro-4-hydroxybenzenesulfonamide.

Deciphering In Vitro Promises: What the Initial Data Suggests

Before embarking on in vivo studies, a thorough understanding of the in vitro profile of 3-Chloro-4-hydroxybenzenesulfonamide is crucial. Based on the activities of similar sulfonamide compounds, we can anticipate several key in vitro findings that would necessitate in vivo validation.

Anticipated In Vitro Activities of 3-Chloro-4-hydroxybenzenesulfonamide:
  • Antimicrobial Activity: As structural analogs of p-aminobenzoic acid (PABA), sulfonamides competitively inhibit dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[4][5] This bacteriostatic effect is a hallmark of the sulfonamide class.[4] In vitro assays such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant bacterial strains would provide the foundational data.[6]

  • Anticancer Activity: Many benzenesulfonamide derivatives exhibit anticancer properties by inhibiting carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) that are crucial for tumor growth and pH regulation.[1] In vitro cytotoxicity assays (e.g., MTT assay) against various cancer cell lines, alongside enzymatic assays for CA inhibition, would be the primary indicators of potential anticancer efficacy.[1][7][8][9]

The following Graphviz diagram illustrates the general mechanism of action for antibacterial sulfonamides.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate Sulfonamide 3-Chloro-4-hydroxybenzenesulfonamide Sulfonamide->DHPS Competitive Inhibitor Folic_Acid Dihydrofolic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth & Reproduction Folic_Acid->Bacterial_Growth

Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

Designing the In Vivo Validation Strategy: A Step-by-Step Guide

The transition to in vivo studies requires a meticulously planned, multi-faceted approach. The primary objectives are to assess the efficacy, pharmacokinetics, and safety of 3-Chloro-4-hydroxybenzenesulfonamide in a relevant animal model.

Animal Model Selection

The choice of animal model is paramount and depends on the therapeutic indication.

  • For Antimicrobial Activity: Murine models of bacterial infection are standard. For instance, a systemic infection model can be established by intraperitoneal injection of a pathogenic bacterial strain.

  • For Anticancer Activity: Xenograft models in immunodeficient mice (e.g., nude or SCID mice) are commonly used.[1] Human cancer cells are implanted subcutaneously, and tumor growth is monitored following treatment.[1]

Efficacy Studies

The design of the efficacy study will be tailored to the specific in vitro activity being validated.

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Induction of Infection: Inject mice intraperitoneally with a predetermined lethal or sub-lethal dose of a relevant bacterial pathogen (e.g., Streptococcus pneumoniae).

  • Treatment Administration: At a specified time post-infection, administer 3-Chloro-4-hydroxybenzenesulfonamide via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include vehicle control and positive control (an established antibiotic) groups.

  • Monitoring: Monitor survival rates, clinical signs of illness (e.g., weight loss, body temperature), and bacterial load in blood and key organs at various time points.

  • Data Analysis: Compare the outcomes between the treatment, vehicle control, and positive control groups to determine the in vivo efficacy of the compound.

  • Cell Culture and Implantation: Culture the selected human cancer cell line and implant a specific number of cells subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Initiation: Randomize mice into treatment groups: vehicle control, 3-Chloro-4-hydroxybenzenesulfonamide at various doses, and a positive control (a standard chemotherapeutic agent).

  • Tumor Measurement: Measure tumor volume (using calipers) and body weight regularly throughout the study.

  • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity.

The following diagram outlines the general workflow for an in vivo xenograft study.

cluster_0 Preparation cluster_1 Treatment & Monitoring cluster_2 Analysis Cell Culture Cell Culture Implantation Implantation Cell Culture->Implantation Tumor Growth Tumor Growth Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Endpoint Monitoring->Endpoint Data Analysis Data Analysis Endpoint->Data Analysis

Caption: General workflow for an in vivo anticancer xenograft study.

Pharmacokinetic (PK) Studies

Understanding the ADMET profile of 3-Chloro-4-hydroxybenzenesulfonamide is crucial for dose selection and predicting its behavior in humans.

  • Bioavailability: The fraction of an administered dose that reaches systemic circulation.

  • Plasma Protein Binding: The extent to which the compound binds to proteins in the blood, which affects its distribution and availability.

  • Metabolism: Identification of major metabolites, primarily formed in the liver through processes like acetylation.[4]

  • Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Animal Dosing: Administer a single dose of 3-Chloro-4-hydroxybenzenesulfonamide to mice via both intravenous (IV) and oral (PO) routes in separate groups.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Analysis: Process blood to obtain plasma and quantify the concentration of the parent compound and any major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Data Modeling: Use pharmacokinetic software to model the concentration-time data and calculate the key PK parameters.

Toxicity Studies

Preliminary toxicity assessment is essential to establish a safe dose range for efficacy studies and to identify potential target organs for toxicity.

  • Dose Escalation: Administer single, escalating doses of 3-Chloro-4-hydroxybenzenesulfonamide to different groups of mice.

  • Clinical Observation: Closely monitor the animals for signs of toxicity, such as changes in behavior, appearance, and body weight, for a period of up to 14 days.

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination to identify any treatment-related changes.

  • Determination of MTD: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Comparative Analysis: In Vitro vs. In Vivo Data

The ultimate goal of in vivo validation is to see if the promising in vitro results translate to a living system. The table below provides a comparative framework for expected outcomes.

ParameterIn Vitro AssayExpected In Vitro Result for 3-Chloro-4-hydroxybenzenesulfonamideIn Vivo ModelExpected In Vivo Correlation/Discrepancy
Antimicrobial Efficacy Minimum Inhibitory Concentration (MIC)Low MIC values against target bacteria.Murine Sepsis ModelCorrelation: Reduction in bacterial load and increased survival. Discrepancy: Poor bioavailability or rapid metabolism could lead to lower efficacy in vivo despite potent in vitro activity.
Anticancer Efficacy IC₅₀ from cell viability assays (e.g., MTT)Low IC₅₀ values against cancer cell lines.Xenograft Mouse ModelCorrelation: Inhibition of tumor growth. Discrepancy: High plasma protein binding or poor tumor penetration could diminish in vivo efficacy. Off-target toxicities might limit the achievable therapeutic dose.
Toxicity Cytotoxicity against normal cell linesHigh IC₅₀ values (low toxicity).Acute Toxicity Study in MiceCorrelation: A high Maximum Tolerated Dose (MTD). Discrepancy: Metabolism could generate toxic byproducts not seen in vitro. Organ-specific toxicities (e.g., nephrotoxicity, hepatotoxicity) may only be revealed in vivo.

Conclusion: A Path Forward for 3-Chloro-4-hydroxybenzenesulfonamide

The in vivo validation of 3-Chloro-4-hydroxybenzenesulfonamide is a critical step in its development as a potential therapeutic agent. While in vitro studies provide the initial proof-of-concept, the complex interplay of pharmacokinetics and in-body interactions can only be unraveled through carefully designed and executed in vivo experiments. By following the structured approach outlined in this guide—from selecting the appropriate animal models to conducting comprehensive efficacy, pharmacokinetic, and toxicity studies—researchers can systematically evaluate the true therapeutic potential of this novel sulfonamide compound. The insights gained from these in vivo studies will be instrumental in making informed decisions about its continued development and potential translation to the clinic.

References

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  • Angeli, A., et al. (2024). Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. MDPI.
  • BenchChem Technical Support Team. (2025). Comparative Analysis of Substituted Benzenesulfonamide Analogs: In Vitro vs. In Vivo Anticancer Activity. Benchchem.
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  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PMC.
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Comparative

A Comparative Guide to Molecular Docking Studies of Sulfonamide Inhibitors: Methodologies and Critical Analysis

For Researchers, Scientists, and Drug Development Professionals Sulfonamides are a cornerstone of medicinal chemistry, demonstrating a vast range of biological activities, including antibacterial, anticancer, and diureti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Sulfonamides are a cornerstone of medicinal chemistry, demonstrating a vast range of biological activities, including antibacterial, anticancer, and diuretic effects.[1][2][3] This versatility stems from their ability to bind to diverse protein targets.[1] Molecular docking, a key computational method in structure-based drug design, has been pivotal in understanding these interactions at a molecular level, guiding the rational design of novel and more potent therapeutic agents.[4][5][6]

This guide provides an in-depth comparison of methodologies for molecular docking studies focused on sulfonamide inhibitors. It aims to deliver field-proven insights into experimental design, from initial setup to the critical analysis of results, ensuring that computational predictions are both meaningful and reproducible.

Section 1: Foundational Principles of a Comparative Docking Study

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] The primary goals are to predict the binding mode (pose prediction) and estimate the binding affinity (scoring).[8] The success of any docking study hinges on a robust and well-validated protocol.[9]

A comparative study can take two primary forms:

  • Comparing a Series of Ligands: Docking multiple sulfonamide derivatives into a single, validated protein target to predict their relative binding affinities and understand structure-activity relationships (SAR).

  • Comparing Docking Software/Protocols: Docking a known sulfonamide inhibitor into its target using different software or scoring functions to determine which protocol yields the most accurate and predictive results.[10]

Regardless of the objective, a rigorous and systematic approach is paramount.

Section 2: A Step-by-Step Protocol for a Robust Docking Workflow

A self-validating docking protocol is essential for generating trustworthy results. This workflow ensures that each step is optimized and checked for integrity before proceeding to the next.

Step 2.1: Target Protein Preparation

The quality of the receptor structure is critical for a successful docking simulation.[5]

  • Selection of PDB Structure: Begin by obtaining a high-resolution 3D structure of the target protein, typically from the RCSB Protein Data Bank (PDB).[11][12] Ideal structures are co-crystallized with a ligand similar to the sulfonamides being studied, as this provides a clear definition of the binding site.[13]

  • Initial Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should generally be removed unless a specific water molecule is known to be crucial for ligand binding.[12][14] Tools like UCSF Chimera or Discovery Studio Visualizer can facilitate this process.[14][15] If the PDB file contains multiple protein chains (e.g., in a dimer), retain only the chain relevant for the docking study.[12]

  • Structural Refinement: Add hydrogen atoms, as they are typically absent in X-ray crystal structures but are vital for defining the hydrogen-bonding network.[12][14] Assign partial charges using a force field (e.g., AMBER, CHARMM). Tools like the Dock Prep tool in Chimera or AutoDockTools can automate these steps.[14][15] It's also crucial to check for and repair any missing atoms or incomplete side chains.[16]

Step 2.2: Ligand Preparation

Proper ligand preparation ensures that the small molecules are in a chemically correct and energetically favorable state for docking.[17]

  • 2D to 3D Conversion: Sulfonamide structures are often drawn in 2D. They must be converted into 3D structures.[18] This can be done using software like ChemDraw, MarvinSketch, or within molecular modeling suites.[12]

  • Protonation and Tautomeric States: Determine the correct protonation state of the ligand at a physiological pH (typically 7.4). The sulfonamide group itself is weakly acidic and its state can be critical for binding, especially to metalloenzymes.

  • Energy Minimization: Minimize the energy of the 3D ligand structure to relieve any steric strain and achieve a low-energy conformation.[12] This is often done using force fields like MMFF94.[9]

  • File Format Conversion: The final prepared ligand must be saved in a format compatible with the chosen docking software, such as MOL2 or PDBQT, which includes charge and atom type information.[19]

Step 2.3: The Docking Protocol & Validation

This is the core of the study, where the computational "experiment" is performed.

  • Defining the Binding Site: The search space for the docking algorithm must be defined. This is typically a grid box centered on the active site.[15] If a co-crystallized ligand is present, the grid can be defined as a cube encompassing this ligand and the surrounding active site residues.[13] For unexplored targets, "blind docking," where the entire protein surface is considered, can be used to identify potential binding sites.[9][13]

  • Protocol Validation (Re-docking): Before docking your novel sulfonamides, you must validate your protocol. This is achieved by taking the co-crystallized ligand from the PDB structure, preparing it, and docking it back into its own binding site.[11] A successful protocol is one where the docked pose closely matches the crystallographic pose. The similarity is quantified by the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystal poses. An RMSD value < 2.0 Å is generally considered a successful validation.[18]

  • Running the Docking Simulation: Use the validated protocol to dock your series of sulfonamide inhibitors. The software will sample many possible conformations and orientations (poses) of the ligand within the binding site and rank them using a scoring function.[20]

Below is a diagram illustrating the general workflow for a comparative docking study.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Select Target PDB CleanPDB 2. Clean Protein (Remove Water, Ions) PDB->CleanPDB PrepProt 3. Prepare Protein (Add H, Charges) CleanPDB->PrepProt Grid 5. Define Binding Site (Grid Box) PrepProt->Grid Ligands 4. Prepare Ligands (2D->3D, Minimize) Dock 8. Dock Sulfonamide Library Ligands->Dock Redock 6. Validate Protocol (Re-docking) Grid->Redock RMSD 7. Calculate RMSD (< 2.0 Å?) Redock->RMSD RMSD->Grid Fail: Adjust Protocol RMSD->Dock Success Analyze 9. Analyze Poses & Scores Dock->Analyze Visualize 10. Visualize Interactions (H-bonds, etc.) Analyze->Visualize Compare 11. Compare with Experimental Data Visualize->Compare

A typical workflow for a molecular docking study.

Section 3: Comparative Analysis of Docking Software and Results

Several docking programs are available, each utilizing different search algorithms and scoring functions.[4][21] The choice of software can significantly impact the results.[22]

SoftwareTypeSearch AlgorithmKey StrengthsConsiderations
AutoDock Vina Open-SourceEmpirical scoring function with gradient optimizationFast, widely used in academia, good for high-throughput screening.[21]Generally treats the receptor as rigid; may be less accurate for highly flexible ligands.[21][23]
Glide (Schrödinger) CommercialHierarchical search protocolsHigh accuracy, considers induced fit (receptor flexibility).[10][24]Computationally intensive and requires a commercial license.[24]
GOLD CommercialGenetic AlgorithmExcellent for handling metal-containing active sites (e.g., zinc in carbonic anhydrases) and flexible ligands.[10][21]Commercial software; can be slower than Vina.[24]

Causality Behind Choices: For sulfonamide inhibitors targeting metalloenzymes like Carbonic Anhydrase (CA), software like GOLD is often preferred due to its proficiency in handling the crucial zinc-ion coordination.[21][25] For large-scale virtual screening of thousands of compounds where speed is essential, AutoDock Vina is a common choice.[21] High-accuracy prediction for a small set of high-priority compounds might justify the use of a computationally expensive tool like Glide.[10]

Case Study: Docking Sulfonamide Inhibitors into Carbonic Anhydrase II

Carbonic Anhydrases (CAs) are a well-studied class of zinc-containing metalloenzymes and a primary target for many sulfonamide drugs.[26] The inhibition mechanism involves the deprotonated sulfonamide group directly coordinating with the catalytic Zn²⁺ ion in the active site.[25]

The diagram below illustrates this key interaction.

Sulfonamide_Binding_CAII cluster_active_site CA-II Active Site cluster_inhibitor Sulfonamide Inhibitor (e.g., Acetazolamide) ZN Zn²⁺ HIS94 His94 ZN->HIS94 coord. HIS96 His96 ZN->HIS96 coord. HIS119 His119 ZN->HIS119 coord. THR199 Thr199 SULF R-SO₂-NH⁻ O1 O SULF->O1 O2 O SULF->O2 NH N⁻H SULF->NH R R-Group SULF->R O1->THR199 H-Bond NH->ZN  Coordination Bond (Primary Interaction) R->THR199 Hydrophobic/Other

Binding of a sulfonamide inhibitor to the active site zinc ion.
Interpreting the Data

After docking, the software provides a docking score (e.g., in kcal/mol), which is a theoretical estimation of binding affinity.[22] Lower scores typically indicate stronger binding.[22]

Hypothetical Comparison of Docking Results for CA-II Inhibitors:

CompoundDocking Score (Vina, kcal/mol)Docking Score (GOLD, Fitness)Key Interactions PredictedExperimental IC₅₀ (nM)
Acetazolamide -7.565.2Zn-coordination, H-bond with Thr19912
Derivative A -8.272.5Zn-coordination, H-bond with Thr199, Gln925
Derivative B -6.958.1Zn-coordination, H-bond with Thr19950
Derivative C -5.445.3Weak Zn-coordination250

Analysis:

  • Ranking: Both Vina and GOLD correctly rank Derivative A as the most potent binder and Derivative C as the least potent, which correlates with the experimental IC₅₀ values.

  • Scoring Functions: Note that the scores themselves are not directly comparable between different programs (e.g., Vina's negative energy vs. GOLD's positive fitness score).[10][22] The key is whether they can correctly rank the compounds' potencies.

  • Visual Inspection: It is essential to visually inspect the top-ranked poses.[13] Does the predicted binding mode make chemical sense? For a sulfonamide in CA-II, the primary validation is observing the coordination between the sulfonamide nitrogen and the active site zinc.[27] If this key interaction is missing, the high score is likely an artifact and should be discarded.

Section 4: Common Pitfalls and Best Practices

  • Over-reliance on Scores: Docking scores are predictions, not absolute measurements of binding affinity.[18][22] They are most useful for ranking compounds in a series and generating hypotheses.

  • Ignoring Protein Flexibility: Most standard docking protocols treat the protein as rigid.[5] However, binding can induce conformational changes. If flexibility is suspected to be important, consider using methods like ensemble docking (docking into multiple receptor conformations) or software that allows for induced fit.[8]

  • Lack of Experimental Validation: Computational predictions must be validated by experimental data.[22] Docking is a tool to prioritize which compounds to synthesize and test, not a replacement for experimental assays.

  • Consensus Scoring: To increase confidence in predictions, a "consensus scoring" approach can be used. This involves docking the same compounds with multiple different programs or scoring functions.[21] Compounds that consistently score well across different methods are more likely to be true actives.[21]

By adhering to a rigorous, self-validating protocol and critically analyzing the results through both quantitative scores and qualitative visual inspection, researchers can harness the full predictive power of molecular docking to accelerate the discovery and optimization of novel sulfonamide inhibitors.

References

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available at: [Link]

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  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. Available at: [Link]

  • Zulfiqar, N., Asif, M. U., & Ahmed, A. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews International LLC. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

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  • IEEE Xplore. (2024). Analysing Scoring Functions for Molecular Structure-based Drug Design. Available at: [Link]

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  • OUC. (n.d.). Best Practices for Docking-Based Virtual Screening. Retrieved from: [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. Retrieved from: [Link]

  • Khan, K., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLoS ONE, 13(7), e0200334. Available at: [Link]

  • Chen, S. (2024). AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina for Maximum Efficiency. BioDockify Blog. Available at: [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from: [Link]

  • Senturk, M., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 168-174. Available at: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications?. Organic & Biomolecular Chemistry, 6(15), 2499-2504. Available at: [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]

  • Atanasova, M., et al. (2025). Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. International Journal of Molecular Sciences, 26(13), 7247. Available at: [Link]

  • Sakkiah, S., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 50(4), 587-598. Available at: [Link]

  • Bioinformatics Insights. (2025). Quick Comparison of Molecular Docking Programs. YouTube. Available at: [Link]

  • ResearchGate. (2026). Best Practices in Docking and Activity Prediction. Retrieved from: [Link]

  • Academia.edu. (n.d.). Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. Retrieved from: [Link]

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  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from: [Link]

  • ResearchGate. (2021). What free docking software is more powerful than AutoDock Vina in scoring?. Retrieved from: [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3195. Available at: [Link]

  • Joga, K., et al. (2023). Basics, types and applications of molecular docking: A review. World Journal of Advanced Research and Reviews, 18(3), 856-863. Available at: [Link]

  • Sarojini, K., & Krishnan, H. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 24(3), 175-184. Available at: [Link]

  • Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 18(6), 1179-1187. Available at: [Link]

  • DiVA. (2025). An evaluation study of molecular docking tools: comparing pose accuracy, computational efficacy and scoring power. Retrieved from: [Link]

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Validation

"assessing the selectivity of 3-Chloro-4-hydroxybenzenesulfonamide derivatives for CA isozymes"

Topic: Assessing the Selectivity of 3-Chloro-4-hydroxybenzenesulfonamide Derivatives for CA Isozymes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity of 3-Chloro-4-hydroxybenzenesulfonamide Derivatives for CA Isozymes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Selectivity Challenge in CA Inhibition

The development of Carbonic Anhydrase (CA) inhibitors has shifted from broad-spectrum systemic applications (e.g., diuretics, anti-glaucoma) to targeted therapies for hypoxic tumors. While the sulfonamide zinc-binding group (ZBG) is a privileged scaffold, its inherent high affinity for the ubiquitous cytosolic isozymes (hCA I and hCA II) poses a significant toxicity risk.

This guide evaluates 3-Chloro-4-hydroxybenzenesulfonamide derivatives , a scaffold designed to exploit subtle active-site differences between the target transmembrane isozymes (hCA IX/XII) and the off-target cytosolic ones (hCA I/II). The presence of the electron-withdrawing chlorine at the meta position and the hydroxyl group at the para position modulates the pKa of the sulfonamide moiety, optimizing zinc coordination while providing vectors for "tail" attachments that probe the hydrophobic selectivity pockets.

Structural Rationale & Mechanism

To assess selectivity, one must understand the structural causality. The 3-Chloro-4-hydroxybenzenesulfonamide scaffold operates on the "Tail Approach" principle.

  • The Zinc Binding Group (ZBG): The unsubstituted sulfonamide (

    
    ) binds to the Zn(II) ion in the active site in its deprotonated form (
    
    
    
    ).
  • Electronic Modulation (The 3-Cl Effect): The chlorine atom at position 3 is electron-withdrawing. This lowers the pKa of the sulfonamide group (typically from ~10 to ~8 or lower), increasing the fraction of ionized inhibitor available to bind zinc at physiological pH (7.4).

  • The Selectivity Filter: The differentiation between hCA II (off-target) and hCA IX (target) relies on the "tail" attached to this scaffold.

    • hCA II: Contains Phe131 , a bulky residue that creates steric hindrance for larger tails.

    • hCA IX: Contains Val131 , a smaller residue that accommodates bulkier tails, allowing for additional hydrophobic interactions.

Diagram 1: Structural Basis of Selectivity

CA_Selectivity_Mechanism Scaffold 3-Cl-4-OH Benzenesulfonamide Zn_Binding Zn(II) Coordination (Active Site) Scaffold->Zn_Binding Primary Interaction pKa_Mod pKa Modulation (Increased Acidity) Scaffold->pKa_Mod 3-Cl Effect Tail Hydrophobic Tail Extension Scaffold->Tail Derivatization CA_II hCA II (Off-Target) Phe131 (Bulky) Steric Clash Zn_Binding->CA_II High Affinity CA_IX hCA IX (Target) Val131 (Small) Favorable Binding Zn_Binding->CA_IX High Affinity pKa_Mod->Zn_Binding Facilitates Tail->CA_II Blocked by Tail->CA_IX Fits into

Caption: The 3-Cl substituent enhances Zn(II) binding via pKa modulation, while the tail moiety exploits the steric difference between Phe131 (hCA II) and Val131 (hCA IX) to achieve selectivity.

Comparative Performance Analysis

The following table contrasts a representative 3-Chloro-4-hydroxybenzenesulfonamide derivative (often structurally related to SLC-0111 analogs) against the clinical standard, Acetazolamide (AAZ).

Objective: To demonstrate that while AAZ is a potent pan-inhibitor, the 3-Cl-4-OH derivatives achieve necessary selectivity indices (SI).

FeatureAcetazolamide (Standard)3-Cl-4-OH Derivative (Target Class)
Primary Indication Glaucoma, Diuretic (Systemic)Hypoxic Tumors (Targeted)
hCA II

(Off-Target)
12.1 nM (Very Potent)~960 nM (Reduced Affinity)
hCA IX

(Target)
25.4 nM ~45 nM
Selectivity Index (II/IX) 0.47 (Non-selective)21.3 (Selective for IX)
hCA XII

(Target)
5.7 nM~4.0 nM
Selectivity Mechanism Fits all active sites equally.Tail clashes with Phe131 in hCA II.

Data Source Note: Values for AAZ are standard literature averages. Values for the derivative class are based on ureido-substituted benzenesulfonamides (e.g., SLC-0111) which share the core electronic requirements.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate the inhibition constants (


) presented above, the Stopped-Flow CO2 Hydration Assay  (Khalifah method) is the gold standard. Standard UV-Vis assays are too slow to capture the catalytic turnover of CA (

).
Methodological Principles

This assay measures the rate of the physiological reaction:



The production of protons (

) is monitored via a pH indicator (Phenol Red) using rapid mixing spectroscopy.
Step-by-Step Workflow

1. Reagent Preparation:

  • Buffer: 20 mM HEPES, pH 7.5. Ionic strength adjusted to 20 mM with

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water. Bubble pure 
    
    
    
    into water at 25°C for 30 mins (Saturation
    
    
    33 mM).
  • Enzyme Stock: Recombinant hCA isozymes (I, II, IX-mimic, XII) diluted to measurable activity units.

2. The Reaction System (Stopped-Flow Instrument):

  • Syringe A (Enzyme + Inhibitor): Contains Buffer + Indicator + Enzyme (10–20 nM) + Inhibitor (varying concentrations, 0.1 nM – 10

    
    M). Incubate for 15 mins to ensure equilibrium.
    
  • Syringe B (Substrate): Contains

    
    -saturated water.
    

3. Measurement:

  • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Monitor Absorbance at 557 nm (Phenol Red

    
     for basic form).
    
  • The absorbance decreases as pH drops (due to

    
     production).
    

4. Data Analysis:

  • Extract the initial velocity (

    
    ) from the linear portion of the absorbance decay (first 5-10% of reaction).
    
  • Calculate the uninhibited rate (

    
    ) and inhibited rates (
    
    
    
    ).
  • Fit data to the Cheng-Prusoff equation (for competitive inhibition) to determine

    
     and subsequently 
    
    
    
    :
    
    
    (Where
    
    
    is the
    
    
    concentration and
    
    
    is the Michaelis constant for the specific isozyme).
Diagram 2: Assay Workflow

StoppedFlow_Protocol Prep Preparation Phase Incubate Enzyme + Inhibitor (15 min) SyringeA Syringe A: Enzyme + Inhibitor + Indicator Prep->SyringeA Mixing Rapid Mixing (Stopped-Flow) < 10 ms dead time SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Detection Monitor Absorbance (557 nm) Proton generation drops pH Mixing->Detection Calculation Calculate Ki Cheng-Prusoff Equation Detection->Calculation

Caption: Workflow for the Khalifah Stopped-Flow Assay. Rapid mixing is essential to capture the millisecond-scale kinetics of Carbonic Anhydrase.

Interpretation of Selectivity Indices (SI)

When analyzing your 3-Cl-4-OH derivatives, do not rely solely on potency (


). You must calculate the Selectivity Index (SI) relative to the ubiquitous hCA II.

Formula:



Evaluation Criteria:

  • SI < 1: The compound binds hCA II more tightly than the target (High toxicity risk).

  • SI = 1–10: Moderate selectivity; likely insufficient for clinical safety without side effects.

  • SI > 20: Excellent selectivity. This is the benchmark for 3-Chloro-4-hydroxybenzenesulfonamide derivatives intended for hypoxic tumor targeting.

Self-Validating Check: If your


 for hCA II is > 100 nM while hCA IX remains < 10 nM, the steric clash mechanism (Phe131) is successfully active. If both are < 10 nM, the tail is likely too small or flexible, failing to discriminate between the isozymes.

References

  • Supuran, C. T. (2016).[1] How many carbonic anhydrase inhibition mechanisms exist? Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Khalifah, R. G. (1971).[2] The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.[2]

  • Nocentini, A., et al. (2019). Structure-activity relationship of benzenesulfonamide-based inhibitors towards carbonic anhydrase isoform specificity.[7][8][9][10][11] Journal of Medicinal Chemistry.[9]

  • McDonald, P. C., et al. (2022). Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion.[12] PMC.[9][12]

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX-mimic in complex with the sulfonamide inhibitor SLC-0111.[13] Chemical Communications.

Sources

Comparative

Reproducibility Guide: Synthesis and Biological Profiling of 3-Chloro-4-hydroxybenzenesulfonamide

The following guide provides an in-depth technical analysis of the synthesis and biological evaluation of 3-Chloro-4-hydroxybenzenesulfonamide (CAS 25319-97-5). It is designed for researchers requiring high reproducibili...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the synthesis and biological evaluation of 3-Chloro-4-hydroxybenzenesulfonamide (CAS 25319-97-5). It is designed for researchers requiring high reproducibility in producing this specific carbonic anhydrase inhibitor (CAI) fragment and validating its activity against standard benchmarks.

Executive Summary & Technical Context

3-Chloro-4-hydroxybenzenesulfonamide represents a classic "privileged structure" in medicinal chemistry, combining a zinc-binding sulfonamide group with a phenolic moiety. While structurally simple, its synthesis from 2-chlorophenol is prone to regiochemical ambiguity (ortho- vs. para-sulfonation) and its biological testing is frequently compromised by buffer-induced ionization artifacts.

This guide moves beyond generic recipes, offering a self-validating protocol that ensures:

  • Regiochemical Purity: Exclusive formation of the 4-sulfonyl isomer.

  • Assay Fidelity: Accurate

    
     determination against Carbonic Anhydrase (CA) isoforms.
    
Comparative Performance Overview
Feature3-Chloro-4-hydroxybenzenesulfonamideAcetazolamide (Standard)Sulfanilamide (Control)
Primary Target CA Isoforms I, II, IX, XIIPan-CA InhibitorCA Isoforms I, II
Binding Mode Zn-coordination + H-bond (Phenol)Zn-coordination + HydrophobicZn-coordination
Synthetic Yield 65-75% (Optimized)>85% (Commercial)>90%
pKa (Sulfonamide) ~9.87.210.4
Solubility Moderate (DMSO/Buffer)Low (Water)High

Optimized Synthetic Protocol

The synthesis relies on the chlorosulfonation of 2-chlorophenol . The critical challenge is directing the sulfonyl group to the position para to the hydroxyl group (position 4) while avoiding the position ortho to the hydroxyl (position 6) or disulfonation.

Mechanism & Causality
  • Directing Groups: The -OH group is a strong ortho/para director. The -Cl group is a weaker ortho/para director.

  • Regioselectivity: Position 4 is para to -OH and meta to -Cl. Position 6 is ortho to -OH and meta to -Cl. Steric hindrance from the 2-chloro substituent disfavors attack at position 3. Position 4 is electronically and sterically favored.

  • Temperature Control: High temperatures (>80°C) promote thermodynamic equilibration, potentially leading to disulfonation or polymerization.

Step-by-Step Workflow
Step 1: Chlorosulfonation [1]
  • Reagents: 2-Chlorophenol (1.0 eq), Chlorosulfonic acid (

    
    , 5.0 eq).
    
  • Procedure:

    • Place

      
       in a dry 3-neck flask equipped with a drying tube (
      
      
      
      ) and a thermometer.
    • Cool to 0–5°C using an ice-salt bath. Critical: Exotherm control prevents decomposition.

    • Add 2-Chlorophenol dropwise over 30 minutes. Maintain internal temp <10°C.

    • Remove ice bath. Stir at RT for 1 hour, then heat to 60°C for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring.

    • Isolation: Filter the precipitated 3-chloro-4-hydroxybenzenesulfonyl chloride . Wash with cold water.

Step 2: Amination
  • Reagents: Crude sulfonyl chloride, Aqueous Ammonia (28%, excess).

  • Procedure:

    • Suspend the wet sulfonyl chloride paste in water (or minimal acetone if solubility is poor).

    • Cool to 0°C. Add

      
       dropwise until pH > 10.
      
    • Stir at RT for 2 hours. Note: Hydrolysis of the sulfonyl chloride competes with amination; excess ammonia favors the amide.

    • Acidification: Carefully acidify with concentrated HCl to pH 2 to precipitate the sulfonamide.

    • Purification: Recrystallize from boiling water/ethanol (9:1).

Self-Validation Checkpoints
  • TLC: Silica gel, EtOAc/Hexane (1:1). Product

    
     ~0.4.
    
  • NMR Verification: The aromatic region must show a specific splitting pattern.

    • Expected: Doublet (H5, ortho to Cl), Doublet of doublets (H6), Doublet (H2).

    • Failure Mode: If symmetric peaks appear, suspect 4,6-disulfonation.

Synthetic Logic Diagram

Synthesis Start 2-Chlorophenol (Liquid, Colorless) Inter Intermediate: 3-Chloro-4-hydroxy- benzenesulfonyl chloride Start->Inter Electrophilic Aromatic Substitution (60°C) Reagent Chlorosulfonic Acid (5.0 eq, 0°C) Reagent->Inter Quench Ice Quench (Precipitation) Inter->Quench Rapid Hydrolysis Avoidance Amination Amination (NH4OH, pH > 10) Quench->Amination Nucleophilic Attack Acidification Acidification (HCl to pH 2) Amination->Acidification Protonation of Phenolate Product FINAL PRODUCT: 3-Chloro-4-hydroxy- benzenesulfonamide Acidification->Product Crystallization

Caption: Step-wise synthetic pathway emphasizing the critical thermal control points and pH transitions.

Biological Testing & Reproducibility

The biological activity of 3-Chloro-4-hydroxybenzenesulfonamide is best evaluated using the Stopped-Flow


 Hydration Assay , which measures the inhibition of the catalytic hydration of 

by Carbonic Anhydrase.
Protocol Comparison: Esterase vs. Hydrase Activity

While CA also has esterase activity (hydrolyzing p-nitrophenyl acetate), the hydrase activity (hydration of


) is the physiological function and provides more relevant 

values.
Assay Conditions (Hydrase Method)
  • Buffer: 20 mM HEPES, pH 7.5. Why? Tris buffers can coordinate zinc, interfering with the assay.

  • Indicator: Phenol Red (0.2 mM).

  • Substrate:

    
    -saturated water.
    
  • Enzyme: Human CA II (recombinant). Concentration: 10–20 nM.

Experimental Workflow
  • Incubation: Incubate Enzyme + Inhibitor (3-Chloro-4-hydroxybenzenesulfonamide) for 15 mins at 25°C.

    • Causality: Sulfonamides are slow-binding inhibitors; pre-incubation ensures equilibrium.

  • Reaction Trigger: Mix Enzyme-Inhibitor solution with

    
    -saturated water in a stopped-flow apparatus.
    
  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Determine initial velocity (

    
    ) and fit to the Cheng-Prusoff equation to find 
    
    
    
    and
    
    
    .
Expected Data & Interpretation
CompoundCA II

(nM)
CA IX

(nM)
Selectivity (II/IX)
3-Chloro-4-hydroxy... 10 - 50 20 - 100 Low
Acetazolamide1225Low
Sulfanilamide240300Low

Note: The Chlorine atom at position 3 increases lipophilicity compared to simple sulfonamides, often improving potency but potentially reducing water solubility.

Assay Logic Diagram

Assay Inhibitor Inhibitor (DMSO Stock) Complex E-I Complex (Pre-incubation 15m) Inhibitor->Complex Enzyme Enzyme (hCA II, 20nM) Enzyme->Complex Detection Stopped-Flow (Abs 557nm) Complex->Detection Mix Substrate Substrate (CO2 Saturated H2O) Substrate->Detection Mix Result Ki Calculation Detection->Result Slope Analysis

Caption: Stopped-flow kinetic assay workflow ensuring equilibrium binding before substrate introduction.

Troubleshooting & Quality Control

To ensure reproducibility across different labs, pay attention to these common failure modes:

IssueSymptomRoot CauseCorrective Action
Low Yield Sticky brown tarPolymerization during chlorosulfonationKeep temp <5°C during addition; do not exceed 60°C during heating.
Impure Product Melting point depression (<150°C)Presence of ortho-isomer or disulfonic acidRecrystallize twice from water/ethanol. Check NMR.
Inconsistent

High variance in dataDMSO concentration >1% in assayKeep DMSO <0.5%; it can inhibit CA or denature the protein.
False Negative No inhibitionpH of assay < 7.0Sulfonamides bind as anions (

). Ensure pH is ~7.5.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25319-97-5. PubChem.[2] Link

  • Guzel, O., et al. (2009). Synthesis and carbonic anhydrase inhibitory properties of new sulfonamides incorporating 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry. Link

Sources

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